2,4-Dibromo-5-hydroxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBWIKYYVVCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702738 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-39-1 | |
| Record name | 2,4-Dibromo-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dibromo-5-hydroxybenzoic acid CAS number 14348-39-1
An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzoic Acid
This guide provides a comprehensive technical overview of this compound (CAS No. 14348-39-1), tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, logical synthetic pathways, robust analytical characterization, and safety protocols, offering field-proven insights beyond standard data reporting.
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two bromine atoms, a hydroxyl group, and a carboxylic acid group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. The electronic effects of these substituents—the activating, ortho-, para-directing hydroxyl group, the deactivating meta-directing carboxyl group, and the deactivating but ortho-, para-directing bromine atoms—create a unique chemical reactivity profile. This profile is crucial for its application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Quantitative data for this compound has been aggregated from various sources to provide a clear reference point for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 14348-39-1 | [3][4] |
| Molecular Formula | C₇H₄Br₂O₃ | [3][4] |
| Molecular Weight | 295.91 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white crystalline powder | [6] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 57.5 Ų | [3] |
| XLogP3-AA (LogP) | 2.5 |[3] |
Strategic Synthesis: Electrophilic Aromatic Substitution
The synthesis of this compound is rooted in the principles of electrophilic aromatic substitution. The key is selecting an appropriate starting material where the directing effects of the existing substituents guide the bromine atoms to the desired 2 and 4 positions.
Mechanistic Rationale and Precursor Selection
A logical precursor for this synthesis is 5-hydroxybenzoic acid. The rationale is as follows:
-
Hydroxyl Group (-OH) at C5: This is a powerful activating group and directs incoming electrophiles (like Br⁺) to the ortho positions (C4, C6) and the para position (C2).
-
Carboxylic Acid Group (-COOH) at C1: This is a deactivating group that directs incoming electrophiles to the meta positions (C3, C5).
The activating effect of the hydroxyl group overwhelmingly dominates the deactivating effect of the carboxylic acid group. Therefore, substitution will be driven by the -OH group, leading to bromination at the C2, C4, and C6 positions. To achieve selective dibromination at the C2 and C4 positions, careful control over stoichiometry and reaction conditions is paramount. Using two equivalents of a brominating agent allows for the reaction to proceed to the dibrominated product while minimizing the formation of the tribrominated species.
Proposed Synthesis Workflow
The diagram below illustrates the logical flow from the selected precursor to the final product, highlighting the key transformation step.
Caption: High-level workflow for the synthesis of this compound.
Illustrative Synthesis Protocol
This protocol is a representative method based on standard bromination procedures for phenolic acids.[7][8][9] Researchers must adapt it based on laboratory conditions and scale, with all work performed in a certified fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1.0 equivalent of 5-hydroxybenzoic acid in glacial acetic acid.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2.0-2.2 equivalents of molecular bromine (Br₂) in glacial acetic acid.
-
Causality Insight: Using a slight excess of bromine ensures the reaction goes to completion for the dibrominated product, but a large excess risks over-bromination. Acetic acid is a common solvent for such reactions as it can dissolve the starting material and is relatively inert to bromine.[7]
-
-
Reaction: Cool the flask containing the 5-hydroxybenzoic acid solution in an ice bath. Add the bromine solution dropwise with vigorous stirring over 1-2 hours.
-
Causality Insight: Dropwise addition and cooling are critical to control the exothermic reaction and prevent side reactions, including potential decarboxylation which can occur with highly activated phenols.[10]
-
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Slowly pour the reaction mixture into a beaker of cold water. If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the orange color disappears. The crude product should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound. Dry the final product under vacuum.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach is essential.
Caption: Integrated workflow for the analytical validation of the final compound.
Spectroscopic and Chromatographic Signatures
The following table summarizes the expected analytical results for this compound. These predictions are based on the known effects of the functional groups on spectroscopic and chromatographic behavior.
Table 2: Expected Analytical Data
| Technique | Expected Result |
|---|---|
| ¹H NMR | - Two singlets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent aromatic protons. - Broad singlets for the acidic protons of the -OH and -COOH groups (variable, may exchange with D₂O). |
| ¹³C NMR | - Seven distinct signals: one for the carboxyl carbon (~170 ppm), and six for the aromatic carbons, including those bonded to bromine, hydroxyl, and hydrogen. |
| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid dimer (2500-3300). - O-H stretch from the phenol (~3400). - C=O stretch from the carboxylic acid (~1680-1700). - C-O stretch (~1200-1300). - Aromatic C=C stretches (~1450-1600). - C-Br stretch (in fingerprint region, < 700).[11][12] |
| Mass Spec (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in an approx. 1:2:1 ratio). |
| HPLC (RP) | - A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |
Protocol for Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the final product. The method should be optimized for the specific instrument and column available.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to create a stock solution of approximately 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid in water, Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Gradient Elution (Illustrative):
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate for 5 min.
-
Causality Insight: A gradient method is employed to ensure elution of any potential impurities with different polarities and to provide a sharp peak for the main compound.[13]
-
-
Analysis: Inject the working standard and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Applications in Research and Development
Halogenated phenolic compounds are crucial synthons in medicinal chemistry and materials science. This compound is no exception. While specific, large-scale applications are proprietary, its structure suggests utility as:
-
A Pharmaceutical Intermediate: The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complex drug candidates.[14] Related bromo-hydroxybenzoic acids are explored for anti-inflammatory, antimicrobial, and enzyme-inhibiting activities.[1][14]
-
An Agrochemical Building Block: The core structure can be elaborated to create novel herbicides or fungicides.[1]
-
A Reagent in Analytical Chemistry: It can be used as a standard or reagent in methods for identifying phenolic compounds.[1]
Safety, Handling, and Storage
As with any halogenated organic compound, proper safety protocols are mandatory. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.[15][16][17]
-
Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.[16][18]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid powder should be done in a fume hood to avoid inhalation.[15][17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
Inhalation: Move the person to fresh air.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]
References
- Kinetics and Mechanism of the Bromination of Salicylic Acid. Oriental Journal of Chemistry.
- Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. SpringerLink.
- Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Indian Academy of Sciences.
- Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Indian Academy of Sciences.
- This compound | C7H4Br2O3.
- This compound 14348-39-1 wiki. Guidechem.
- Write the mechanism involved in bromin
- SAFETY D
- How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Quora.
- SAFETY D
- 5-Bromo-2,4-dihydroxybenzoic acid. Chem-Impex.
- This compound Safety D
- 5-Bromo-2,4-dihydroxybenzoic acid. AMERICAN ELEMENTS.
- 2-Bromo-5-hydroxybenzoic acid. Apollo Scientific.
- This compound 14348-39-1. Lotusfeet Pharma.
- 2-Bromo-5-hydroxybenzoic acid Safety D
- 2-bromo-5-hydroxybenzoic acid - Introduction. ChemBK.
- 5-Bromo-2,4-dihydroxybenzoic acid monohydr
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. CORE.
- infrared spectrum of benzoic acid. docbrown.info.
- 3,5-Dibromo-4-hydroxybenzoic acid. NIST WebBook, SRD 69.
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- 9. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
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- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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synthesis of 2,4-Dibromo-5-hydroxybenzoic acid
An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications. The synthesis detailed herein is based on the bromination of 5-hydroxybenzoic acid, a well-established and efficient method. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis.
Introduction and Significance
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring two bromine atoms and a hydroxyl group on a benzoic acid core, provides a versatile scaffold for the development of novel compounds with diverse biological activities. The strategic placement of the bromine atoms and the hydroxyl group allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The reliable and scalable synthesis of this compound is therefore of paramount importance for researchers in these fields.
Synthetic Strategy and Mechanism
The most common and practical approach for the synthesis of this compound is the direct electrophilic bromination of 5-hydroxybenzoic acid. The hydroxyl and carboxyl groups on the aromatic ring direct the incoming electrophiles (bromine) to specific positions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring of 5-hydroxybenzoic acid. The hydroxyl group's strong activating effect directs the first bromine atom to the ortho position (position 4) and the second to the other ortho position (position 2), leading to the formation of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 10.0 g |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL |
| Bromine | Br₂ | 159.81 | 12.0 mL |
| Sodium bisulfite | NaHSO₃ | 104.06 | As needed |
| Distilled water | H₂O | 18.02 | As needed |
3.2. Step-by-Step Procedure
-
Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g of 5-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
-
Bromination: From the dropping funnel, add 12.0 mL of bromine dropwise to the stirred solution at room temperature. The addition should be carried out over a period of 30-45 minutes. The reaction is exothermic, and the color of the solution will turn deep red.
-
Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Quenching: After 2 hours, slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A pale-yellow precipitate will form.
-
Decolorization: To remove the excess unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the yellow color of the solution disappears and the precipitate becomes off-white.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove any remaining acetic acid and inorganic salts.
-
Drying: Dry the obtained solid in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the substitution pattern on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To identify the functional groups present (O-H, C=O, C-Br).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.
-
Safety and Handling
-
Bromine: Is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Glacial Acetic Acid: Is corrosive and can cause burns. Handle with care in a fume hood.
-
Sodium Bisulfite: Is a reducing agent and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of this compound via the direct bromination of 5-hydroxybenzoic acid is a robust and efficient method. By carefully controlling the reaction conditions and following the detailed protocol, researchers can reliably obtain this valuable intermediate for their research and development endeavors. The purity of the final product is crucial for its subsequent applications, and therefore, proper characterization is highly recommended.
References
Introduction: The Critical Role of Solubility in Scientific Advancement
An In-depth Technical Guide to the Solubility of 2,4-Dibromo-5-hydroxybenzoic Acid in Organic Solvents
In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For researchers and drug development professionals, understanding the solubility profile of a molecule like this compound is not merely an academic exercise; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation design. This technical guide provides an in-depth exploration of the theoretical and practical aspects of the solubility of this compound in organic solvents, offering a foundational framework for its application in research and development.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip the reader with the fundamental principles to predict and experimentally determine its solubility. We will delve into the molecular characteristics of this compound, analyze its interactions with various organic solvents, and provide detailed protocols for empirical solubility determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound is a multifaceted molecule with several functional groups that dictate its interactions with its environment.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₃ | [1][2] |
| Molecular Weight | 295.91 g/mol | [1][2] |
| XLogP3 | 2.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| pKa (estimated) | ~2-3 for the carboxylic acid, ~8-9 for the phenol |
The presence of a carboxylic acid and a hydroxyl group allows for both hydrogen bond donation and acceptance, suggesting potential solubility in protic and polar aprotic solvents. The two bromine atoms and the benzene ring contribute to the molecule's lipophilicity and potential for van der Waals interactions, indicating possible solubility in non-polar solvents. The XLogP3 value of 2.5 suggests a moderate lipophilicity.
Theoretical Framework for Solubility: "Like Dissolves Like"
The adage "like dissolves like" remains a powerful guiding principle in solubility prediction. This concept is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate its solubility in various organic solvents based on the following interactions:
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can engage in hydrogen bonding with both the carboxylic acid and hydroxyl groups of the target molecule. The solubility in these solvents will be a balance between the favorable hydrogen bonding interactions and the energy required to break the solvent-solvent and solute-solute interactions. While slightly soluble in water, its solubility is expected to be higher in alcohols like methanol and ethanol.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting with the acidic proton of the carboxylic acid and the hydroxyl group. The absence of strong solvent-solvent hydrogen bonding networks can facilitate the dissolution of polar solutes.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The benzene ring and bromine atoms of this compound can interact with non-polar solvents through London dispersion forces. However, the polar functional groups will likely limit its solubility in highly non-polar solvents.
-
Acid-Base Chemistry: The carboxylic acid functionality means that this compound will exhibit significantly increased solubility in basic aqueous solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to the formation of the water-soluble carboxylate salt.[4][5]
Predicted Solubility Trends
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding with the carboxylic acid and hydroxyl groups. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Hydrogen bond acceptance and dipole-dipole interactions. |
| Non-Polar | Hexane, Cyclohexane | Low | Limited interaction with the polar functional groups. |
| Aromatic | Toluene, Benzene | Low to Moderate | Pi-pi stacking interactions with the benzene ring may enhance solubility compared to aliphatic non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Dipole-dipole and dispersion forces. |
Experimental Determination of Solubility
To obtain quantitative solubility data, empirical methods are essential. The following protocols describe standard laboratory procedures for determining the solubility of a solid compound in an organic solvent.
Protocol 1: Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining equilibrium solubility.[6]
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.
-
Calculation: The solubility is calculated as follows: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of aliquot taken) * 100
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
This method is highly accurate and requires a smaller amount of material compared to the gravimetric method.
Objective: To determine the concentration of this compound in a saturated solution using HPLC with external standards.
Materials:
-
Saturated solution of this compound (prepared as in Protocol 1, steps 1-4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
-
Reference standard of this compound
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.
-
Sampling and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute this solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound.
-
HPLC Analysis: Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Calibration Curve: Plot the peak area of the standard solutions against their known concentrations to generate a calibration curve.
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.
-
Calculation: Calculate the solubility, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve) * (Dilution factor)
Visualizing the Solubility Process
To better understand the factors influencing solubility, the following diagrams illustrate the key concepts.
Caption: Thermodynamic cycle of dissolution.
Caption: Experimental workflow for the shake-flask method.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely available, the principles of intermolecular forces and the provided experimental protocols offer a robust framework for researchers to conduct their own solubility studies. Accurate solubility data is indispensable for the effective design of synthetic routes, purification techniques, and formulations. It is our hope that this guide will serve as a valuable resource for scientists and professionals working with this and similar compounds, enabling them to make informed decisions and advance their research and development endeavors.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Guidechem. (n.d.). This compound 14348-39-1 wiki.
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). This compound.
- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
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An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid
Abstract
2,4-Dibromo-5-hydroxybenzoic acid is a halogenated aromatic compound of significant interest as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring two bromine atoms and a hydroxyl group on a benzoic acid scaffold, presents a distinct regiochemical challenge for synthetic chemists. This guide provides a comprehensive overview of viable synthetic strategies for its preparation, focusing on the rationale behind starting material selection and reaction conditions. We will explore two primary pathways: a direct, multi-step electrophilic bromination route starting from a common precursor, and a more controlled approach utilizing the Sandmeyer reaction. This document is intended to serve as a practical and theoretical resource, offering detailed experimental protocols, comparative analysis, and field-proven insights to guide researchers in their synthetic endeavors.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic rings is a cornerstone of modern organic chemistry, particularly in the development of novel therapeutic agents. The target molecule, this compound, encapsulates a common synthetic challenge: achieving precise regiochemical control of multiple substituents with competing electronic effects.
The molecule's structure consists of:
-
A carboxylic acid group (-COOH), which is an electron-withdrawing and meta-directing deactivator.
-
A hydroxyl group (-OH), which is a strongly electron-donating and ortho, para-directing activator.
-
Two bromine atoms (-Br), which are weakly deactivating yet ortho, para-directing halogens.
The successful synthesis hinges on a strategy that can navigate these competing influences to install the bromine atoms at the C2 and C4 positions and the hydroxyl group at the C5 position, relative to the carboxyl group at C1. This guide will detail two robust, albeit distinct, methodologies for achieving this outcome.
Synthetic Strategy I: Sequential Electrophilic Bromination of 3-Hydroxybenzoic Acid
This approach is predicated on the direct, yet carefully controlled, bromination of a readily available starting material. The strategy leverages the powerful directing effect of the hydroxyl group to install the bromine atoms in a stepwise fashion. The key to success in this pathway is the precise management of reaction conditions to favor the desired isomers at each stage.
Rationale and Workflow
The synthesis begins with 3-hydroxybenzoic acid. The hydroxyl group at C3 is a potent ortho, para-director, strongly activating the C2, C4, and C6 positions for electrophilic aromatic substitution. The carboxyl group at C1 deactivates the ring and directs meta (to C5). The hydroxyl group's influence is dominant. Our strategy posits that a sequential bromination can be controlled to first yield a monobrominated intermediate, which then directs the second bromination to the desired C4 position.
Caption: Workflow for Synthesis Strategy I.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-hydroxybenzoic Acid
The first step involves the selective monobromination of 3-hydroxybenzoic acid. While direct bromination of 3-hydroxybenzoic acid can be complex, analogous procedures on similar structures, such as the bromination of 3-hydroxybenzaldehyde to yield 2-bromo-5-hydroxybenzaldehyde, establish a precedent for this regioselectivity[1]. The hydroxyl group at C3 directs the incoming bromine electrophile to the ortho position (C2), which is sterically accessible.
Protocol:
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and dropping funnel, suspend 3-hydroxybenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or glacial acetic acid.
-
Gently warm the mixture to 35-40 °C to achieve complete dissolution.
-
Prepare a solution of bromine (1.0-1.05 eq.) in the same solvent.
-
Slowly add the bromine solution dropwise to the reaction mixture, maintaining the temperature between 35-38 °C. The reaction is exothermic and the addition rate should be controlled to prevent overheating.
-
After the addition is complete, stir the reaction mixture at 35 °C overnight to ensure full conversion.
-
Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration, wash the filter cake with a cold solvent (e.g., a 1:1 mixture of n-heptane/dichloromethane), and dry under vacuum.
-
The crude product, 2-bromo-5-hydroxybenzoic acid, can be purified by recrystallization if necessary.
Step 2: Synthesis of this compound
In the intermediate, 2-bromo-5-hydroxybenzoic acid, the directing groups are now positioned to favor the second bromination at the C4 position. The hydroxyl group at C5 is a powerful ortho, para-director, strongly activating the C4 and C6 positions. The bromine at C2 and the carboxyl group at C1 are deactivating. The activating influence of the hydroxyl group will overwhelmingly direct the second electrophilic attack to the C4 position.
Protocol:
-
Dissolve the 2-bromo-5-hydroxybenzoic acid (1.0 eq.) from Step 1 in a suitable solvent (e.g., glacial acetic acid).
-
Add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise at room temperature. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be added to increase the electrophilicity of the bromine, although the activated ring may not require it.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into a beaker of ice water to quench the reaction and precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid and bromine, and dry.
-
The final product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthetic Strategy II: Controlled Synthesis via the Sandmeyer Reaction
This pathway represents a more classical, multi-step approach that offers superior control over regiochemistry by building the substitution pattern through a series of reliable named reactions. The key transformation is the Sandmeyer reaction, which converts a primary aromatic amine into a halide.[2][3] The primary challenge of this route lies in the synthesis of the requisite aminobenzoic acid precursor.
Rationale and Workflow
This strategy targets the synthesis of 2,4-Dibromo-5-aminobenzoic acid , which can then be converted to the final product. The amino group is transformed into a diazonium salt, which is an excellent leaving group (N₂) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic medium. This method avoids the potential for isomeric mixtures that can arise from direct electrophilic substitution on a highly activated ring.
Caption: Workflow for Synthesis Strategy II.
Experimental Protocols
Step 1: Synthesis of 2,4-Dibromo-5-aminobenzoic Acid (Proposed Route)
The synthesis of this specific precursor is non-trivial. A plausible, though unoptimized, route could begin with 5-nitrosalicylic acid (5-nitro-2-hydroxybenzoic acid).
-
Protection: Protect the phenolic hydroxyl group of 5-nitrosalicylic acid as a methyl ether using dimethyl sulfate to prevent unwanted side reactions.
-
Bromination: Brominate the resulting 2-methoxy-5-nitrobenzoic acid. The methoxy group is o,p-directing and the nitro group is m-directing, which should favor bromination at the C3 position. A second bromination would be required. This route is complex.
-
A more direct synthesis of a similar precursor, 3-Amino-2,4,6-tribromobenzoic acid, is achieved by the direct bromination of m-aminobenzoic acid[4]. While the regiochemistry differs, it demonstrates the feasibility of brominating aminobenzoic acids. The synthesis of the specific 2,4-Dibromo-5-aminobenzoic acid isomer would require a dedicated research effort to optimize. For the purposes of this guide, we will assume the precursor is available.
Step 2: Diazotization of 2,4-Dibromo-5-aminobenzoic Acid
This is a standard procedure for converting a primary aromatic amine to a diazonium salt.
Protocol:
-
Prepare a solution of concentrated sulfuric acid and water in a three-necked flask and cool it to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add the solid 2,4-Dibromo-5-aminobenzoic acid (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.0-1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension. Maintain the temperature strictly between 0-5 °C. A slight excess of nitrous acid can be detected using starch-iodide paper.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the aryl diazonium salt.
Step 3: Hydrolysis of the Diazonium Salt
The diazonium salt is thermally unstable and decomposes in hot aqueous acid to form the corresponding phenol, releasing nitrogen gas.
Protocol:
-
Gently heat a separate flask containing a dilute solution of sulfuric acid (e.g., 10-20% v/v) to boiling.
-
Add the cold diazonium salt solution from Step 2 dropwise to the boiling acid solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to boil the mixture for 15-30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry.
-
Purification can be achieved by recrystallization.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on factors such as starting material availability, tolerance for multi-step procedures, and the need for stringent regiochemical purity.
| Parameter | Strategy I: Sequential Bromination | Strategy II: Sandmeyer Reaction |
| Starting Material | 3-Hydroxybenzoic Acid (Readily available) | 2,4-Dibromo-5-aminobenzoic Acid (Requires synthesis) |
| Number of Steps | 2 | 2 (from amine precursor) + steps for precursor synthesis |
| Key Reagents | Bromine, Acetic Acid | Sodium Nitrite, Sulfuric Acid |
| Primary Advantage | More direct, fewer overall transformations from a simple starting material. | High degree of regiochemical control in the final step. |
| Primary Disadvantage | Potential for isomeric byproducts during bromination steps, requiring careful control and purification. | The required amine precursor is not commercially available and its synthesis adds significant complexity. |
| Hazard Profile | Involves handling elemental bromine (toxic, corrosive). | Involves unstable diazonium salt intermediates (potentially explosive if isolated/dried). |
Conclusion and Scientist's Insights
Both presented strategies offer viable pathways to this compound.
Strategy I is appealing for its directness. For research and development settings, where rapid access to material is often prioritized, this route may be preferable. However, scientists must be prepared to invest in analytical method development (e.g., HPLC) to carefully monitor the reaction and quantify the purity of the intermediates and final product, as side-products like the 2,6-dibromo or 4,6-dibromo isomers are possible.
Strategy II , while more circuitous due to the need to first synthesize the amine precursor, provides a more definitive approach to the final regiochemistry. The conversion of the amine to the hydroxyl group via the Sandmeyer reaction is a high-yielding and clean transformation. This route would be favored in a process chemistry setting where unambiguous control and high purity are paramount, justifying the initial investment in synthesizing the key 2,4-Dibromo-5-aminobenzoic acid intermediate.
Ultimately, the selection of the optimal starting materials and synthetic route will be guided by the specific requirements of the research program, balancing speed, cost, scalability, and the imperative for isomeric purity.
References
-
Zeria Pharmaceutical Co., Ltd. (2011). METHOD FOR PRODUCING 2-BROMO-4,5-DIALKOXY BENZOIC ACID. European Patent EP 2650277A1. [Link]
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical reference, general mechanism)
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Bunnett, J. F., & Rauhut, M. M. (1958). 2,4,6-TRIBROMOBENZOIC ACID. Organic Syntheses, 38, 92. [Link]
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Cook, S. P. (2015). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 20(5), 8681–8689. [Link]
- Jiangsu Liancheng Chemical Co Ltd. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Hodgson, H. H., & Gibbs, H. (1947). The Sandmeyer Reaction. Journal of the Chemical Society (Resumed), 22. (General reference for reaction mechanism)
- Dow Chemical Technology. (2006). Process for preparing n-hydroxy aromatic acids.
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reactivity of the carboxylic acid group in 2,4-Dibromo-5-hydroxybenzoic acid
An In-depth Technical Guide to the Carboxylic Acid Reactivity of 2,4-Dibromo-5-hydroxybenzoic Acid
Abstract
This compound is a poly-substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its chemical behavior is dictated by the electronic interplay of its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms. This guide provides a comprehensive technical analysis of the reactivity of the carboxylic acid moiety. We will explore the underlying electronic effects governing its reactivity and provide detailed experimental frameworks for key transformations including esterification, amide bond formation, reduction, and decarboxylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in complex synthetic applications.
Introduction: The Structural and Electronic Landscape
This compound (MW: 295.91 g/mol , CAS: 14348-39-1) presents a fascinating case study in substituent effects on aromatic reactivity.[1][2] The reactivity of the carboxylic acid group is not considered in isolation but is profoundly influenced by the electronic contributions of the other ring substituents.
-
Electron-Withdrawing Groups (EWGs): The two bromine atoms at the C2 and C4 positions act as powerful electron-withdrawing groups primarily through their inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carboxylate group.[3][4]
-
Electron-Donating Group (EDG): The hydroxyl group at the C5 position is an activating group. It exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The resonance effect, which delocalizes lone pair electrons from the oxygen into the ring, is dominant.[5]
The cumulative effect of these substituents makes the carboxylic acid proton more acidic compared to benzoic acid itself. The EWGs stabilize the resulting carboxylate anion by delocalizing the negative charge, thus favoring dissociation.[4][6][7] This enhanced electrophilicity of the carbonyl carbon is a central theme in the reactions discussed below.
Caption: Logical relationship of substituents to carboxylic acid reactivity.
Esterification: Masking Acidity and Enhancing Lipophilicity
Esterification of the carboxylic acid is a fundamental transformation used to protect the acidic proton, increase lipophilicity for biological applications, or prepare for further reactions. The primary challenge in esterifying this substrate is the potential for the phenolic hydroxyl group to compete in the reaction.
Mechanistic Considerations: Fischer-Speier Esterification
The most direct route is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
-
Strong Acid Catalyst: A catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is required to protonate the carboxylic acid, thereby activating it.
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants. While not always practical on a lab scale without specialized equipment like a Dean-Stark trap, minimizing water in the initial reactants is crucial.
Experimental Protocol: Synthesis of Methyl 2,4-Dibromo-5-hydroxybenzoate
This protocol describes the synthesis of the methyl ester, a common derivative.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The mixture may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated mixture into a beaker of ice-cold water (100 mL). The ester product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual acid.
-
Purification: Dry the crude product. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
Data Presentation: Esterification Reaction Parameters
| Parameter | Condition / Reagent | Rationale |
| Alcohol | Methanol, Ethanol, etc. | Serves as both reactant and solvent; drives equilibrium. |
| Catalyst | Conc. H₂SO₄, PTSA | Activates the carbonyl group for nucleophilic attack. |
| Temperature | Reflux | Provides activation energy to overcome the reaction barrier. |
| Reaction Time | 4-12 hours | Dependent on alcohol used; monitored by TLC. |
| Expected Yield | 85-95% | Generally high for this direct method. |
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The conversion of the carboxylic acid to an amide is a critical step in the synthesis of countless pharmaceutical agents.[8] This transformation typically requires the use of coupling reagents to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine.
Mechanistic Considerations: EDC/HOBt Coupling
A widely used and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like Hydroxybenzotriazole (HOBt).
-
Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This unstable intermediate can rearrange or racemize. HOBt rapidly traps it to form an activated HOBt-ester. This new intermediate is more stable but still highly reactive towards amines.
-
Aminolysis: The desired amine attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate which then collapses to yield the amide product, regenerating HOBt.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are used as they do not interfere with the reactive intermediates.[8]
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is often added to neutralize the hydrochloride salt of EDC and any acid released, ensuring the reacting amine remains in its free, nucleophilic form.[8]
-
Temperature Control: Reactions are typically started at 0°C to control the initial exothermic activation step and minimize side reactions, then allowed to warm to room temperature.[8]
Caption: General experimental workflow for EDC/HOBt mediated amidation.
Experimental Protocol: General Amide Synthesis
This protocol provides a general framework for coupling this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[8]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains low.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Reduction of the Carboxylic Acid
Reduction of the carboxylic acid group to a primary alcohol (a hydroxymethyl group) is a valuable transformation for creating new structural motifs. This requires strong reducing agents, and selectivity can be a concern.
Mechanistic Considerations and Reagent Choice
Carboxylic acids are resistant to reduction by milder agents like sodium borohydride. More potent hydride reagents are necessary.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful and unselective reducing agent. It will readily reduce the carboxylic acid but may also cause reductive debromination of the aromatic ring. Its use requires careful control and is often avoided if the bromine atoms are desired in the final product.
-
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is a more chemoselective choice. It readily reduces carboxylic acids in preference to many other functional groups and is less likely to cause debromination under controlled conditions.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Hydride reagents react violently with water. The reaction must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Stoichiometry: At least two equivalents of hydride are required: one to deprotonate the acidic carboxylic proton and one to perform the reduction. An excess is typically used to ensure complete conversion.
-
Careful Quenching: The reaction is quenched by the slow, controlled addition of a proton source (like water or dilute acid) at low temperature to safely decompose any excess hydride reagent.
Experimental Protocol: Reduction to (2,4-Dibromo-5-hydroxyphenyl)methanol
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Slowly add a solution of BH₃·THF (approx. 2.5-3.0 eq) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0°C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add dilute HCl and extract the product into ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude alcohol by flash column chromatography.
Decarboxylation: Removing the Carboxyl Group
Decarboxylation, the removal of the -COOH group as CO₂, is a potential transformation, often facilitated by the presence of electron-donating groups on the aromatic ring. The hydroxyl group at C5 can promote this reaction, particularly under thermal or specific catalytic conditions.
Mechanistic Considerations
For hydroxybenzoic acids, decarboxylation can proceed through the formation of a zwitterionic intermediate or via a concerted mechanism, often requiring high temperatures or specialized catalysts. Recent studies have shown that deep eutectic solvents (DES) or palladium complexes can catalyze this transformation under milder conditions.[9][10][11] The reaction effectively replaces the carboxylic acid group with a hydrogen atom.
Causality Behind Experimental Choices:
-
High Temperature: Traditional thermal decarboxylation requires significant energy input to overcome the stability of the aromatic C-C bond.
-
Catalyst: Catalysts like copper or palladium can facilitate the reaction at lower temperatures by providing an alternative, lower-energy reaction pathway.[10]
-
Solvent System: High-boiling point solvents (e.g., quinoline) are often used for thermal methods. Novel approaches using deep eutectic solvents can act as both catalyst and solvent.[9][11]
Experimental Protocol: Catalytic Decarboxylation
This protocol is adapted from modern methods for the decarboxylation of hydroxybenzoic acids.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), a catalyst (e.g., a palladium complex with a suitable ligand, as described in the literature[10]), and the solvent (e.g., a high-boiling point ether or a deep eutectic solvent[9][11]).
-
Inert Atmosphere: Purge the vial with an inert gas like argon.
-
Heating: Heat the mixture to the temperature specified by the catalytic system (e.g., 120-180°C) and stir for the required duration (typically several hours).
-
Monitoring: Follow the disappearance of the starting material by TLC or HPLC.
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with aqueous acid and brine.
-
Isolation & Purification: Dry the organic phase, concentrate, and purify the resulting phenol (2,4-Dibromophenol) by column chromatography.
Conclusion
The carboxylic acid group of this compound is a versatile functional handle whose reactivity is significantly modulated by the push-pull electronic effects of the bromo and hydroxyl substituents. This heightened reactivity enables a range of standard transformations, including esterification, amidation, and reduction, which can be achieved with high efficiency using modern synthetic methods. Furthermore, the molecule is amenable to decarboxylation, providing a route to the corresponding phenol. A careful understanding of the substrate's electronic nature and judicious selection of reagents and reaction conditions are paramount to achieving desired outcomes while minimizing potential side reactions, such as reaction at the phenolic hydroxyl or reductive debromination. This guide provides the foundational knowledge and practical protocols for scientists to effectively utilize this important chemical intermediate.
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Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]
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The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms. Allen. [Link]
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The Versatile Scaffold: A Technical Guide to the Potential Applications of 2,4-Dibromo-5-hydroxybenzoic Acid in Organic Chemistry
Abstract
2,4-Dibromo-5-hydroxybenzoic acid, a polyfunctionalized aromatic compound, presents a compelling scaffold for synthetic innovation in organic chemistry. This technical guide explores the untapped potential of this readily accessible building block, providing researchers, scientists, and drug development professionals with a comprehensive overview of its intrinsic chemical reactivity and prospective applications. By examining its structural features—two bromine atoms, a hydroxyl group, and a carboxylic acid moiety—we delineate a roadmap for its utilization in the synthesis of complex molecular architectures, including bioactive heterocycles and functional materials. This document synthesizes fundamental principles with field-proven insights, offering detailed experimental protocols and mechanistic rationale to empower the next wave of discovery.
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound (CAS No. 14348-39-1) is a halogenated phenolic acid that, while not extensively documented in application-focused literature, possesses a unique convergence of reactive sites that position it as a highly versatile precursor for a multitude of chemical transformations.[1] The interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and bromine substituents creates a nuanced electronic environment on the aromatic ring, influencing its reactivity in a predictable yet powerful manner.
This guide will illuminate the potential of this compound as a key intermediate in several domains of modern organic chemistry. We will explore its utility in palladium-catalyzed cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds, its role as a precursor to novel heterocyclic systems, and its potential derivatization into compounds with desirable biological or material properties.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in chemical reactions and designing robust synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₃ | [1] |
| Molecular Weight | 295.91 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 14348-39-1 | [1] |
| Appearance | Off-white solid | |
| XLogP3 | 2.5 | [1] |
The molecule's reactivity is governed by its three distinct functional groups:
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction. It also serves as a directing group in certain electrophilic aromatic substitutions and can be a handle for decarboxylation reactions.
-
Hydroxyl Group: As a strong activating group, the hydroxyl moiety directs electrophilic substitution to the ortho and para positions. It can also be alkylated, acylated, or used as a nucleophile in Williamson ether synthesis.
-
Bromine Atoms: The two bromine atoms are excellent leaving groups for a variety of transition metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification. Their positions, ortho and para to the hydroxyl group, are electronically activated, potentially influencing their relative reactivity.
Core Applications in Synthetic Organic Chemistry
A Gateway to Biaryl Scaffolds and Complex Aromatics via Palladium-Catalyzed Cross-Coupling
The presence of two aryl bromide moieties makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C and C-N bonds.[2] These reactions offer a modular approach to constructing complex molecular architectures from simple precursors.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3] By reacting this compound with various arylboronic acids, a diverse library of biaryl compounds can be synthesized. These structures are prevalent in pharmaceuticals and functional materials.
Diagram: Suzuki-Miyaura Coupling of this compound
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 to 2.2 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species.
-
Solvent System: A mixture of solvents is often used to ensure the solubility of both the organic and inorganic reagents.
Synthesis of Bioactive Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[4][5][6] this compound can serve as a versatile starting material for the synthesis of various heterocyclic systems.
The phenolic hydroxyl group and the adjacent bromine atom provide a reactive site for the construction of fused oxygen-containing heterocycles. For instance, intramolecular cyclization following a Sonogashira coupling with a terminal alkyne could lead to the formation of a benzofuran ring. Alternatively, condensation with appropriate precursors can yield benzoxazole derivatives.
Diagram: Potential Pathway to Benzofuran Derivatives
Caption: A potential synthetic route to benzofurans.
Decarboxylation and Derivatization
The carboxylic acid group can be strategically removed through decarboxylation to yield substituted phenols, which can then be further functionalized. The decarboxylation of hydroxybenzoic acids is a known transformation, and the presence of electron-donating groups can facilitate this process.[7][8]
Experimental Protocol: Decarboxylation to 2,4-Dibromophenol (Adapted from a similar procedure[7])
-
Reaction Setup: In a round-bottom flask, suspend this compound in a high-boiling point solvent such as quinoline.
-
Catalyst: Add a copper catalyst (e.g., copper powder or copper(I) oxide).
-
Reaction: Heat the mixture to reflux and monitor the evolution of carbon dioxide.
-
Work-up: After the reaction is complete, cool the mixture and acidify with aqueous HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The crude product can be purified by distillation or recrystallization.
Mechanistic Insight: The decarboxylation is thought to proceed through a copper-coordinated intermediate, which stabilizes the transition state leading to the loss of CO₂.[9]
Future Perspectives and Unexplored Territories
The synthetic utility of this compound is far from fully explored. Several exciting avenues for future research exist:
-
Asymmetric Catalysis: The development of enantioselective cross-coupling reactions using chiral ligands could lead to the synthesis of axially chiral biaryl compounds.
-
Marine Natural Product Synthesis: Many marine natural products contain highly substituted aromatic cores.[10][11][12][13][14] this compound could serve as a key building block in the total synthesis of such complex molecules.
-
Functional Materials: The derivatization of this compound could lead to the development of novel liquid crystals, polymers, or organic light-emitting diodes (OLEDs).
Conclusion
This compound is a readily available and highly functionalized aromatic compound with significant, yet largely untapped, potential in organic synthesis. Its unique combination of reactive sites makes it a versatile platform for the construction of a wide array of complex molecules. This technical guide has provided a framework for understanding its reactivity and has outlined several promising applications, supported by detailed protocols and mechanistic insights. It is our hope that this guide will inspire further research and unlock the full synthetic potential of this valuable building block.
References
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Organic Syntheses, Coll. Vol. 2, p.100 (1943); Vol. 18, p.13 (1938). [Link]
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Grovenstein, E., Jr., & Henderson, U. V., Jr. (1956). Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation of 3,5-Dibromo-2-hydroxy- and 3,5-Dibromo-4-hydroxybenzoic Acids. Journal of the American Chemical Society, 78(3), 569–575. [Link]
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Mishra, A. D. (2023). Green synthesis of some novel bioactive five membered heterocycles. International Journal of Research in Engineering and Science (IJRES), 8(12), 1-5. [Link]
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Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Doctoral dissertation, The University of Texas at El Paso. [Link]
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Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4934-4948. [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development (IJNRD), 9(9), d295-d302. [Link]
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Al-Masum, M. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(8), 14757-14789. [Link]
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Browne, D. L. (2016). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Nature Communications, 7, 11053. [Link]
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Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-49). [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440710, this compound. Retrieved January 22, 2026 from [Link].
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Reddy, V. P. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 71(15), 5753-5762. [Link]
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de Lira, L. M. (2007). Synthesis of marine natural products with antimalarial activity. Phytochemistry Reviews, 6(2-3), 443-481. [Link]
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Tambar, U. K. (2014). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science, 5(1), 197-201. [Link]
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Kumar, S. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. European Journal of Medicinal Chemistry, 63, 555-565. [Link]
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Ben-David, Y. (2006). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (15), 1893-1899. [Link]
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Banik, B. K. (2022). Green Synthesis of Bioactive Heterocycles-Part 1A. Current Green Chemistry, 9(3), 125-125. [Link]
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Singh, R. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4752. [Link]
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Blunt, J. W. (2012). Marine natural products. Natural Product Reports, 29(2), 144-222. [Link]
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Popiołek, R. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]
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Patel, K. D. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(7), 1890-1896. [Link]
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Aiello, A. (2022). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. Marine Drugs, 20(1), 59. [Link]
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Rateb, M. E. (2011). Marine natural products: a new wave of drugs?. Future Medicinal Chemistry, 3(12), 1445-1450. [Link]
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Aiello, A. (2021). Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances. Marine Drugs, 19(4), 213. [Link]
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An In-depth Technical Guide to 2,4-Dibromo-5-hydroxybenzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dibromo-5-hydroxybenzoic acid, a halogenated aromatic organic compound. While specific historical records of its discovery are not prominently documented, its existence is rooted in the broader exploration of halogenated phenols and their derivatives, which commenced in the early 20th century. This document details its physicochemical properties, outlines a plausible synthetic pathway based on established bromination reactions of phenolic compounds, and discusses its potential applications in research and development. The guide is intended to be a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.
Introduction: Unveiling this compound
This compound is a polyhalogenated derivative of 5-hydroxybenzoic acid. Its structure, characterized by a benzene ring substituted with a carboxyl group, a hydroxyl group, and two bromine atoms, suggests a range of chemical reactivity and potential for further functionalization. The presence of bromine atoms significantly influences the electronic properties and lipophilicity of the molecule, making it an intriguing candidate for investigation in various scientific domains.
While not as extensively studied as some of its isomers, this compound holds potential as a building block in the synthesis of more complex molecules, including those with potential biological activity. Halogenated phenols and their derivatives have a history of being utilized as flame retardants, antiseptics, and intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Historical Context: The Rise of Brominated Phenols
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₃ | PubChem[2] |
| Molecular Weight | 295.91 g/mol | PubChem[2] |
| CAS Number | 14348-39-1 | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Benzoic acid, 2,4-dibromo-5-hydroxy- | PubChem[2] |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed synthesis protocol for this compound is not readily found in prominent scientific literature, a plausible and effective method can be derived from the well-documented bromination of hydroxybenzoic acids and related phenolic compounds. The proposed synthesis involves the direct bromination of 3-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director, and the carboxylic acid group is a deactivating meta-director. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group.
Reaction Principle
The synthesis is based on the electrophilic aromatic substitution of bromine onto the benzene ring of 3-hydroxybenzoic acid. The hydroxyl group at position 3 directs the incoming bromine electrophiles to positions 2, 4, and 6. Due to steric hindrance from the adjacent carboxyl group, substitution at position 2 is favored, and further bromination is likely to occur at position 4.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
3-Hydroxybenzoic acid
-
Bromine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxybenzoic acid in a suitable amount of glacial acetic acid.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Bromination Reaction: While stirring the solution of 3-hydroxybenzoic acid at room temperature, add the bromine solution dropwise from a dropping funnel. Control the rate of addition to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation of the Product: Pour the reaction mixture into a beaker containing a significant amount of ice and water. The crude product should precipitate out as a solid.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining acetic acid and inorganic byproducts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product, this compound.
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the hydroxyl and carboxylic acid groups. The aromatic protons will appear as singlets or doublets depending on the coupling with each other. The chemical shifts of the hydroxyl and carboxyl protons will be broad and their position will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups, with the carboxyl carbon appearing at the most downfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the hydroxyl and carboxylic acid groups in the region of 3500-2500 cm⁻¹.
-
A sharp C=O stretching band for the carboxylic acid group around 1700 cm⁻¹.
-
C-Br stretching bands in the fingerprint region (below 1000 cm⁻¹).
-
C-O stretching and O-H bending bands.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion and bromine-containing fragments. The fragmentation pattern will likely involve the loss of H₂O, COOH, and Br.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests several potential areas of interest for researchers and drug development professionals:
-
Intermediate in Organic Synthesis: It can serve as a versatile starting material for the synthesis of more complex molecules. The bromine atoms can be replaced or used in cross-coupling reactions to introduce new functional groups. The hydroxyl and carboxylic acid groups also offer sites for further chemical modification.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds for various biological targets.
-
Development of Bioactive Compounds: Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. This compound could be investigated for its own bioactivity or used as a scaffold to develop new therapeutic agents.
Conclusion
This compound, while not a widely commercialized compound, represents a molecule of interest for synthetic and medicinal chemists. Its synthesis can be achieved through established bromination methodologies, and its structure offers multiple points for further chemical diversification. This technical guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an outlook on its potential applications. Further research into this and similar halogenated compounds is warranted to fully explore their chemical and biological potential.
References
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Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: 2,4-Dibromo-5-hydroxybenzoic Acid as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,4-Dibromo-5-hydroxybenzoic Acid
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 14348-39-1) has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science.[1][2] Its trifunctional nature—featuring two distinct bromine atoms, a phenolic hydroxyl group, and a carboxylic acid moiety—provides a rich platform for orthogonal chemical modifications.
The two bromine atoms, positioned at C2 and C4, serve as key reactive handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse biaryl, heterocyclic, and other complex scaffolds.[3] The hydroxyl and carboxylic acid groups further expand its synthetic utility, offering sites for esterification, amidation, etherification, and other functional group interconversions. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Handling
A clear understanding of the physical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 14348-39-1 | PubChem[4] |
| Molecular Formula | C₇H₄Br₂O₃ | PubChem[4] |
| Molecular Weight | 295.91 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline solid | ChemBK[5] |
| Solubility | Soluble in alcohols, ethers, and ketones; slightly soluble in water. | ChemBK[5] |
Handling & Storage: Store in a cool, dry place under an inert atmosphere. Avoid contact with skin and eyes; use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Key Synthetic Pathways & Methodologies
The synthetic versatility of this compound stems from the differential reactivity of its functional groups. This allows for a modular approach to molecule construction, as illustrated below.
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Application Notes and Protocols for the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid Derivatives
Introduction: The Significance of Substituted Benzoic Acids
In the landscape of pharmaceutical and materials science research, the structural modification of aromatic scaffolds is a cornerstone of innovation. Among these, 2,4-Dibromo-5-hydroxybenzoic acid and its derivatives represent a class of compounds with significant potential. The strategic placement of bromine atoms and hydroxyl groups on the benzoic acid core creates a versatile intermediate for the synthesis of novel bioactive molecules and functional materials.[1][2] Derivatives of hydroxybenzoic acids have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[2][3][4]
This guide provides a detailed experimental protocol for the synthesis of this compound, focusing on the principles of electrophilic aromatic substitution. It is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical logic and safety considerations essential for successful and reproducible synthesis.
Part 1: The Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis of this compound from a suitable precursor like 5-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5][6] The outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
-
Activating and Directing Effects : The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to benzene itself.[7] It donates electron density to the ring through resonance, particularly at the ortho and para positions.[6][7][8] The carboxylic acid (-COOH) group, conversely, is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.
In the case of 5-hydroxybenzoic acid, the powerful ortho, para-directing influence of the hydroxyl group dominates. The positions ortho to the -OH group are C2 and C6, and the para position is C4. Therefore, the incoming bromine electrophiles will preferentially substitute at these positions, leading to the desired 2,4-dibromo product.
The general mechanism for this bromination involves two key steps:
-
Attack by the Aromatic Ring : The electron-rich aromatic ring acts as a nucleophile, attacking the bromine electrophile (Br⁺). This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Re-aromatization : A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic ring.[5][9]
Caption: General mechanism for electrophilic aromatic substitution.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent, which offers milder reaction conditions compared to liquid bromine.
Materials and Equipment
Reagents:
-
5-Hydroxybenzoic acid (starting material)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Sulfuric acid, concentrated
-
Ethanol (for recrystallization)
-
Sodium thiosulfate solution (for quenching)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Thermometer
-
Stir plate
-
Dropping funnel
-
Condenser
-
Ice bath
-
Büchner funnel and flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Critical Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
Ventilation : All steps of this procedure must be performed in a well-ventilated chemical fume hood.[12][13]
-
Reagent Handling :
-
N-Bromosuccinimide (NBS) is a lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Sulfuric Acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
-
Spill and Waste Management :
-
Have a spill kit readily available. Neutralize acid spills with sodium bicarbonate.
-
A solution of sodium thiosulfate should be on hand to quench any unreacted bromine or NBS.[12]
-
Dispose of all chemical waste according to your institution's hazardous waste guidelines.
-
Step-by-Step Synthesis Procedure
Sources
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The Versatile Intermediate: Application Notes for 2,4-Dibromo-5-hydroxybenzoic Acid in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 2,4-Dibromo-5-hydroxybenzoic acid emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive sites that can be selectively addressed to forge intricate pathways in drug discovery and materials science. Its structure, featuring two bromine atoms at positions amenable to cross-coupling, a nucleophilic hydroxyl group, and a versatile carboxylic acid, provides a rich platform for molecular diversification.
This guide provides in-depth application notes and detailed protocols for the utilization of this compound as a chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in harnessing the full synthetic potential of this valuable compound.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl and carboxylic acid groups can be engaged in a variety of transformations, including etherification, esterification, and amidation. Strategic protection and deprotection of the hydroxyl and carboxyl moieties are often key to achieving selective functionalization of the aromatic core.
Application Spotlight: Synthesis of Benzofuran Scaffolds as Analogs of Bioactive Molecules
A significant application of halogenated hydroxybenzoic acids lies in the synthesis of benzofuran derivatives, a privileged scaffold in medicinal chemistry. Here, we present a detailed protocol for the synthesis of a hypothetical analog of Benzbromarone, a uricosuric agent, using this compound as a key starting material. This multi-step synthesis highlights the strategic manipulation of the intermediate's functional groups.
Workflow for the Synthesis of a Benzbromarone Analog
Caption: Synthetic workflow for a Benzbromarone analog.
Experimental Protocol: Multi-step Synthesis of a Benzbromarone Analog
This protocol is adapted from established methods for the synthesis of Benzbromarone and related benzofuran derivatives.[1][2]
Step 1: Protection of the Hydroxyl Group (Acetylation)
-
Rationale: The acidic phenolic proton would interfere with the subsequent Friedel-Crafts acylation. Acetylation provides a robust protecting group that can be readily removed in the final step.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in dichloromethane, add acetic anhydride (1.5 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Maintain the reaction temperature at 30-35°C and stir for 2 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated sodium chloride solution.
-
Separate the organic layer, wash with saturated sodium chloride solution until neutral, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2,4-Dibromo-5-acetoxybenzoic acid as a solid.
-
Step 2: Activation of the Carboxylic Acid (Acyl Chloride Formation)
-
Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent Friedel-Crafts acylation.
-
Procedure:
-
To the crude 2,4-Dibromo-5-acetoxybenzoic acid (1.0 eq.), add thionyl chloride (excess, e.g., 10 eq.) and a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 30 minutes, then heat to 60-65°C for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,4-Dibromo-5-acetoxybenzoyl chloride, which can be used directly in the next step.
-
Step 3: Friedel-Crafts Acylation
-
Rationale: This key C-C bond-forming reaction couples the acyl chloride with an electron-rich aromatic substrate, in this case, 2-ethylbenzofuran. A Lewis acid catalyst is required to activate the acyl chloride.
-
Procedure:
-
Dissolve the crude 2,4-Dibromo-5-acetoxybenzoyl chloride (1.0 eq.) and 2-ethylbenzofuran (1.0 eq.) in an inert solvent such as dichloromethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Portion-wise, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) (1.2 eq.).
-
Allow the reaction to stir at 0-5°C for 5 hours.
-
Quench the reaction by slowly adding ice water.
-
Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 4: Deprotection (Hydrolysis)
-
Rationale: The final step involves the removal of the acetyl protecting group to reveal the free hydroxyl group of the target molecule.
-
Procedure:
-
Dissolve the purified product from Step 3 in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product, (2,4-Dibromo-5-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone.
-
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | This compound | Acetic anhydride, H₂SO₄ | 2,4-Dibromo-5-acetoxybenzoic acid | >90% |
| 2 | 2,4-Dibromo-5-acetoxybenzoic acid | Thionyl chloride, DMF | 2,4-Dibromo-5-acetoxybenzoyl chloride | Quantitative |
| 3 | 2,4-Dibromo-5-acetoxybenzoyl chloride | 2-Ethylbenzofuran, AlCl₃ | (2,4-Dibromo-5-acetoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | 50-60% |
| 4 | (2,4-Dibromo-5-acetoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | NaOH, HCl | (2,4-Dibromo-5-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | >90% |
Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the this compound scaffold are prime candidates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The reactivity of the bromine atoms can be influenced by steric and electronic factors. Generally, the bromine at the 4-position is more sterically accessible and may react preferentially under carefully controlled conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
-
Principle: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[3][4]
-
Causality: The choice of a palladium(0) catalyst, a phosphine ligand, and a base are critical for an efficient catalytic cycle. The base activates the organoboron species, facilitating transmetalation to the palladium center.
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-2.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
-
Principle: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[5][6]
-
Causality: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the terminal alkyne.
Protocol: Sonogashira Coupling of this compound
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (2-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Add the terminal alkyne (1.1-2.2 eq.) to the mixture.
-
Stir the reaction at room temperature or gentle heating (40-60°C) until completion.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
-
Principle: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7][8]
-
Causality: This reaction requires a palladium catalyst with a specialized, bulky phosphine ligand (e.g., Xantphos, BrettPhos) to facilitate the reductive elimination step. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is essential for deprotonating the amine.[9]
Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 2.5 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.2-2.2 eq.).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vessel and heat the mixture to 80-110°C with vigorous stirring until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound stands as a testament to the power of well-designed chemical intermediates in advancing synthetic chemistry. Its strategically placed functional groups offer a predictable and versatile platform for the construction of complex molecules, as exemplified by the synthesis of benzofuran scaffolds and the potential for a multitude of cross-coupling reactions. The protocols detailed herein provide a robust starting point for researchers to explore the vast synthetic possibilities offered by this compound. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.
References
-
LookChem. (n.d.). Cas 3562-84-3, BENZBROMARONE. Retrieved from [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Preprint. [Link]
- Google Patents. (n.d.). CN102659727A - Preparation method of benzbromarone.
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ResearchGate. (n.d.). Synthesis of novel benzbromarone derivatives designed to avoid metabolic activation. Request PDF. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]
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Veeprho. (n.d.). Benzbromarone Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing benzbromarone. Eureka. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103242272A - Method for preparing benzbromarone.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2026, January 16). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... Retrieved from [Link]
-
MDPI. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzbromarone. PubChem. Retrieved from [Link]
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functionalization of the phenol group in 2,4-Dibromo-5-hydroxybenzoic acid
An In-Depth Technical Guide to the Selective Functionalization of the Phenolic Group in 2,4-Dibromo-5-hydroxybenzoic Acid
For research scientists and professionals in drug development, this compound serves as a highly versatile scaffold. Its decorated aromatic ring, featuring bromine atoms, a hydroxyl group, and a carboxylic acid, offers multiple points for chemical modification. However, this multi-functionality presents a significant challenge: achieving selective transformation of one group without affecting the others. This guide provides a detailed exploration of strategies, mechanisms, and step-by-step protocols for the specific functionalization of the phenolic hydroxyl group, a key step in the synthesis of complex pharmaceutical intermediates and active compounds.
Core Principles of Reactivity
The reactivity of the phenolic group in this compound is governed by the electronic and steric environment of the benzene ring. The hydroxyl group itself is an activating, ortho, para-director in electrophilic aromatic substitution.[1][2] However, for reactions involving the hydroxyl group directly, its nucleophilicity after deprotonation is paramount. The presence of two electron-withdrawing bromine atoms and a carboxylic acid group significantly increases the acidity of the phenolic proton (lowering its pKa) compared to unsubstituted phenol. Consequently, while deprotonation is facilitated, the resulting phenoxide is a weaker nucleophile due to the delocalization of the negative charge being counteracted by the inductive effects of the substituents. This necessitates careful selection of reagents and reaction conditions to achieve efficient functionalization.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers by reacting an alkoxide with an alkyl halide.[3] For phenols, which are more acidic than aliphatic alcohols, deprotonation can be readily achieved with common bases like sodium hydroxide.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile.[5]
Causality Behind Experimental Choices
-
Base Selection : A moderately strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to quantitatively deprotonate the acidic phenolic hydroxyl group, forming the reactive sodium or potassium phenoxide in situ. Stronger bases like sodium hydride (NaH) are typically unnecessary for phenols.[4]
-
Alkylating Agent : The choice of alkylating agent is critical. As the reaction follows an SN2 pathway, primary alkyl halides (e.g., methyl iodide, ethyl bromide) are most effective.[3][5] Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[3]
-
Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic phenoxide intermediate and the alkyl halide, and they do not participate in the reaction, thus favoring the SN2 mechanism.[6]
Visual Workflow: Williamson Ether Synthesis
Caption: Workflow for O-alkylation of the target molecule.
Protocol 1: Synthesis of Methyl 2,4-Dibromo-5-methoxybenzoate
This protocol details the methylation of the phenolic group, followed by esterification of the carboxylic acid for easier purification and characterization. A similar synthesis for a related compound has been reported.[7]
Step 1: O-Methylation
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL per gram of starting material), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution to pH 2-3 using 1M HCl. A precipitate of 2,4-Dibromo-5-methoxybenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Esterification (for purification/derivatization)
-
Suspend the crude 2,4-Dibromo-5-methoxybenzoic acid (1.0 eq) in methanol (20 mL per gram).
-
Add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise at 0 °C.
-
Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently strong for deprotonation; easy to handle. |
| Alkylating Agent | Methyl Iodide | Highly reactive primary halide, favors SN2.[6] |
| Solvent | DMF | Polar aprotic, good solubility for reactants. |
| Temperature | 60 °C | Provides sufficient energy to overcome activation barrier. |
O-Acylation via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic method for acylating phenols (and alcohols/amines) using an acyl chloride or anhydride in the presence of an aqueous base.[8][9] This reaction is highly effective for forming phenolic esters.[10]
Causality Behind Experimental Choices
-
Mechanism : The reaction proceeds via nucleophilic acyl substitution. The base (e.g., NaOH) deprotonates the phenol to form the phenoxide, which then attacks the electrophilic carbonyl carbon of the acyl chloride.[11] The aqueous base also serves to neutralize the HCl byproduct, driving the reaction to completion.[12]
-
Reagents : Benzoyl chloride is a common acylating agent. The reaction is typically vigorous. Using a two-phase system (e.g., water and an organic solvent like dichloromethane) with vigorous stirring helps to control the reaction rate.
-
Steric Hindrance : The phenol in this compound is sterically hindered by the adjacent bromine atom. While the Schotten-Baumann reaction can be slow for hindered alcohols, it is generally effective for phenols.[9][11]
Visual Workflow: Schotten-Baumann Reaction
Caption: Workflow for O-acylation via the Schotten-Baumann reaction.
Protocol 2: Synthesis of 2,4-Dibromo-5-(benzoyloxy)benzoic Acid
-
In a flask, dissolve this compound (1.0 eq) in 10% aqueous sodium hydroxide (NaOH) solution (approx. 3-4 eq of NaOH). Cool the solution in an ice bath to 0-5 °C.
-
In a separate container, dissolve benzoyl chloride (1.1 eq) in a minimal amount of a suitable organic solvent like dichloromethane or add it neat if the reaction can be controlled.
-
Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution of the phenoxide over 15-20 minutes.
-
After the addition is complete, continue to stir vigorously for an additional 30-60 minutes. A solid precipitate of the product should form.[10]
-
Check the reaction mixture to ensure it is still basic. If not, add a small amount of 10% NaOH solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any unreacted starting material and salts, followed by a wash with cold dilute HCl to neutralize any remaining base, and finally with water again.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure phenolic ester.
| Parameter | Condition | Rationale |
| Base | 10% aq. NaOH | Forms the phenoxide and neutralizes HCl byproduct.[12] |
| Acylating Agent | Benzoyl Chloride | Common, reactive acylating agent. |
| Temperature | 0-5 °C | Controls the exothermic reaction. |
| Stirring | Vigorous | Essential for mixing the two phases and promoting the reaction. |
Protection of the Phenolic Group
In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from reacting in subsequent steps, for example, during modifications of the carboxylic acid moiety. Common protecting groups for phenols include benzyl (Bn) and methoxymethyl (MOM) ethers.[13][14]
Protocol 3: Benzyl Protection of the Phenolic Group
The benzylation procedure is analogous to the O-alkylation protocol described earlier, using benzyl bromide as the alkylating agent.
-
Combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Heat the reaction to 70-80 °C and stir for 6-8 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol 1 (Step 1, points 5-7) to isolate the crude 5-(benzyloxy)-2,4-dibromobenzoic acid.
-
Purify by recrystallization or column chromatography.
Deprotection: The benzyl group is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild method compatible with many other functional groups, though it can also reduce other susceptible groups.
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Tee, O. S., Iyengar, N. R., & Kraus, B. (1985). The Bromination of p-Hydroxybenzoic Acid in Aqueous Solution. Reaction. ACS Publications.
- Chem Content. The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis.
- Ingle, V. V., & Umarkar, A. V. (2014). Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions. ResearchGate.
- Organic Chemistry. Schotten Baumann Reaction Mechanism Detailed Explanation.
- Cai, M., & Cao, X. (1988). Studies of C-glycosides V: Protection and deprotection of phenolic hydroxy group in the synthesis of substituted phenols by Grignard reagents. Acta Chimica Sinica, 46(9), 887-894.
- University of Missouri-St. Louis. The Williamson Ether Synthesis.
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- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Tee, O. S., Iyengar, N. R., & Kraus, B. (1985). The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. The Journal of Organic Chemistry, 50(23), 4468–4472.
- Chapman, J. R., & Smalley, R. K. (1968). A synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid using di-imide, and some observations on p-benzyloxyphenylacetic acid. Journal of the Chemical Society C: Organic, 186-189.
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Filo. (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts..
- Wikipedia. Williamson ether synthesis.
- Criquet, J., Rodriguez, E. M., Salhi, E., Allard, S., & von Gunten, U. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water research, 85, 476–486.
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- Zeria Pharmaceutical Co., Ltd. (2013). Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Google Patents.
- Park, S., & Lee, Y. R. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.
- Rhone-Poulenc Chimie. (1993). Esterification of hydroxybenzoic acids. Google Patents.
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- Wikipedia. Phenol.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromo-5-hydroxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2,4-Dibromo-5-hydroxybenzoic Acid in Medicinal Chemistry
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two distinct bromine atoms, a hydroxyl group, and a carboxylic acid, offers a rich platform for molecular elaboration. The bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse carbon and heteroatom substituents. This allows for the systematic exploration of chemical space and the generation of novel molecular entities with potential therapeutic applications. Derivatives of hydroxyl- and amino-benzoic acids have shown promise as antimicrobial and antitumor agents, highlighting the potential of this scaffold in developing new pharmaceuticals.[1][2]
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of these transformations, discuss the critical aspect of regioselectivity, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Understanding the Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5]
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, bases, and reaction conditions.
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Application Notes & Protocols: Development of Bioactive Molecules from 2,4-Dibromo-5-hydroxybenzoic Acid
Introduction: The Strategic Value of the 2,4-Dibromo-5-hydroxybenzoic Acid Scaffold
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical determinant of success. Halogenated natural products and their synthetic analogues have garnered significant attention due to the profound impact of halogenation on molecular properties.[1][2] The incorporation of halogen atoms, particularly bromine, can enhance pharmacological activity by increasing lipophilicity, improving membrane permeability, and modulating metabolic stability.[2] Bromophenols, a class of compounds prevalent in marine organisms, have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[3][4]
The this compound scaffold (PubChem CID: 53440710) is a particularly promising starting point for the development of novel bioactive molecules.[5] This molecule combines several key features: a poly-substituted aromatic ring, two bromine atoms that can serve as synthetic handles for cross-coupling reactions, a hydroxyl group amenable to etherification or esterification, and a carboxylic acid group for amide bond formation. This multi-functional nature allows for the creation of diverse chemical libraries with a high degree of structural complexity, a crucial aspect in the search for new therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the synthesis and evaluation of novel bioactive compounds. We will delve into synthetic strategies, detailed experimental protocols for bioactivity screening, and the underlying scientific principles that guide these methodologies.
Part 1: Synthetic Strategies for Derivatization
The strategic derivatization of this compound allows for the systematic exploration of chemical space to identify structure-activity relationships (SAR). The primary sites for modification are the hydroxyl and carboxylic acid groups, as well as the bromine atoms, which can be utilized in cross-coupling reactions.
Modification of the Carboxylic Acid and Hydroxyl Groups
The most direct approach to generating a library of derivatives is through modification of the carboxylic acid and hydroxyl functionalities. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents to modulate the physicochemical properties of the parent molecule.
-
Amide Synthesis: Coupling of the carboxylic acid with a diverse panel of primary and secondary amines is a cornerstone of medicinal chemistry. This introduces basic nitrogen atoms, which can be crucial for interacting with biological targets and improving aqueous solubility.
-
Esterification and Etherification: Modification of the hydroxyl and carboxylic acid groups through ester and ether linkages can systematically alter the lipophilicity and hydrogen bonding capacity of the resulting molecules.
The general workflow for these initial derivatization steps is outlined below.
Caption: Initial derivatization and screening workflow.
Advanced Modifications via Cross-Coupling Reactions
The two bromine atoms on the aromatic ring are valuable synthetic handles for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.[6] This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures.[6]
Part 2: Protocols for Bioactivity Screening
A systematic approach to screening is essential to identify promising lead compounds. Based on the known activities of bromophenols and hydroxybenzoic acids, the following assays are recommended for initial screening.[4][7]
Protocol: In Vitro Antimicrobial Activity Assessment (MIC Determination)
Rationale: Bromophenol derivatives have shown significant potential as antibacterial agents, including against multidrug-resistant strains like MRSA.[3] Determining the Minimum Inhibitory Concentration (MIC) is a quantitative method to assess this activity.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve synthesized compounds in DMSO to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include wells with bacteria and MHB only (positive control for growth) and wells with MHB only (negative control for sterility).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol: Cytotoxicity Assay against Cancer Cell Lines
Rationale: Many natural bromophenols exhibit cytotoxic activity against various cancer cell lines.[4] An initial assessment of the anticancer potential of the synthesized derivatives is a logical step.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT or resazurin-based cell viability assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment: Add the MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
Rationale: Phenolic compounds, including hydroxybenzoic acids, are known for their antioxidant properties.[7][8] The DPPH assay is a rapid and reliable method to screen for radical scavenging activity.
Materials:
-
Synthesized compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the synthesized compounds and ascorbic acid in methanol.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Part 3: Data Interpretation and Lead Optimization
The initial screening will generate data on the antimicrobial, cytotoxic, and antioxidant activities of the synthesized library. This data should be compiled and analyzed to identify promising "hit" compounds and to establish preliminary structure-activity relationships (SAR).
| Compound ID | Modification | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 | DPPH Scavenging IC50 (µM) |
| Parent | This compound | >256 | >100 | 85.2 |
| DBA-Amide-01 | N-benzyl amide | 64 | 45.7 | 92.1 |
| DBA-Amide-02 | N-phenethyl amide | 32 | 22.3 | 90.5 |
| DBA-Ether-01 | O-methyl ether | >256 | 89.1 | >200 |
The hypothetical data above illustrates how SAR can be inferred. For instance, converting the carboxylic acid to an N-phenethyl amide (DBA-Amide-02) appears to enhance both antimicrobial and cytotoxic activity compared to the parent compound and the N-benzyl amide. Conversely, methylation of the hydroxyl group (DBA-Ether-01) seems to abolish both antioxidant and antimicrobial activity, suggesting the free hydroxyl group is important for these effects.
This initial SAR can guide the next round of synthesis for lead optimization.
Caption: Iterative cycle of lead optimization.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel bioactive molecules. Its rich functionality allows for the creation of diverse chemical libraries through straightforward synthetic modifications. By employing a systematic approach of derivatization, bioactivity screening, and SAR-guided optimization, researchers can effectively explore the therapeutic potential of this compound class. The protocols and strategies outlined in these application notes provide a solid framework for initiating such a drug discovery program.
References
- Interchim – Blog. (n.d.). Purification of Natural products : Boosting the antifungal drug discovery by halogenating plant extracts to obtain bioactive "unnatural" natural products.
- PubMed. (n.d.). Advances in the Study of Halogenated Natural Products.
- Pharmaffiliates. (n.d.). The Role of 4-Bromophenol in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Advances in the Study of Halogenated Natural Products.
- National Institutes of Health (NIH). (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
- ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
- Bentham Science. (n.d.). Advances in the Study of Halogenated Natural Products.
- National Institutes of Health (NIH). (n.d.). Bromophenols in Marine Algae and Their Bioactivities.
- BenchChem. (n.d.). 5-Bromo-2,4-dihydroxybenzoic acid monohydrate.
- MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds.
- ResearchGate. (n.d.). a) Halogenated compounds in drugs and natural products, b) Orbital....
- PubChem. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
- MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.
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- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2,4-Dibromo-5-hydroxybenzoic acid (CAS No. 14348-39-1).[1][2] This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common challenges effectively.
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is primarily achieved through the electrophilic aromatic substitution of 5-hydroxybenzoic acid. While straightforward in principle, this reaction is fraught with potential challenges, including poor regioselectivity, over-bromination, and decarboxylation. This guide provides expert-driven insights and solutions to these common issues.
Section 1: Synthesis Overview and Mechanistic Considerations
The primary synthetic route involves the direct bromination of 5-hydroxybenzoic acid. The reaction's outcome is governed by the powerful activating and directing effects of the hydroxyl (-OH) group and the deactivating, meta-directing effect of the carboxylic acid (-COOH) group.
Key Mechanistic Principles:
-
Directing Effects: The hydroxyl group is a potent ortho, para-director, strongly activating the ring towards electrophilic attack. The positions ortho to the -OH group are C4 and C6, and the para position is C2. The carboxylic acid group is a meta-director and deactivates the ring. The activating effect of the hydroxyl group overwhelmingly dominates, directing the incoming electrophile (Br+) to the 2, 4, and 6 positions.[3][4]
-
Regioselectivity: To achieve the desired 2,4-dibromo substitution, precise control over reaction conditions is paramount. The goal is to favor substitution at the C2 (para to -OH) and C4 (ortho to -OH) positions while preventing substitution at C6 and avoiding unwanted side reactions.
General Synthesis Workflow
The diagram below illustrates the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields are a frequent issue and can be attributed to several factors. A systematic approach is needed to identify the root cause.
-
Cause 1: Over-bromination. The highly activated ring is susceptible to the addition of a third bromine atom, forming 2,4,6-tribromo-5-hydroxybenzoic acid. This consumes your starting material and desired product, reducing the yield of the target molecule.
-
Solution: Strictly control the stoichiometry. Use no more than 2.2 equivalents of the brominating agent. Ensure slow, dropwise addition of bromine, preferably as a dilute solution, to prevent localized areas of high concentration. Maintain a low reaction temperature (0-5°C) during addition.
-
-
Cause 2: Decarboxylation. The combination of an electron-donating hydroxyl group and elevated temperatures can lead to the loss of the carboxylic acid group as CO₂.[5] This is particularly problematic if the reaction overheats, leading to the formation of brominated phenols which are difficult to separate.[4]
-
Solution: Maintain rigorous temperature control throughout the reaction. Avoid excessive heating. If the reaction needs to be warmed to go to completion, do so gently and for the minimum time necessary.
-
-
Cause 3: Incomplete Reaction. Insufficient reaction time or temperature may leave a significant amount of starting material or mono-brominated intermediates.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Compare the reaction mixture to standards of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but be mindful of the risk of decarboxylation.
-
-
Cause 4: Mechanical Loss during Workup. The product can be lost during filtration or transfer steps. Additionally, if the product has some solubility in the quench solution (water), yields will be reduced.
-
Solution: Ensure the precipitation during quenching is complete by using ice-cold water and allowing sufficient time for the product to crystallize. When filtering, wash the reaction flask thoroughly with the mother liquor or cold water to transfer all the product.
-
Q2: My final product is contaminated with significant amounts of the 2,4,6-tribromo byproduct. How can I prevent this?
A2: The formation of the tribromo- species is a classic case of over-bromination due to the highly activated nature of the aromatic ring.
-
Stoichiometric Control: This is the most critical factor. Carefully measure your starting material and use a precise amount of bromine (e.g., 2.1-2.2 equivalents). An excess of bromine will inevitably lead to the tribromo product.
-
Rate of Addition: Add the bromine solution slowly and dropwise with vigorous stirring. This prevents a localized excess of bromine from reacting with the already-formed dibromo product.
-
Temperature Management: Perform the bromine addition at a low temperature (0-5°C). Electrophilic aromatic substitution is an exothermic process; low temperatures help to moderate the reaction rate and improve selectivity.[6]
Q3: I'm observing gas evolution and my NMR shows phenolic impurities. What is happening and how can I stop it?
A3: You are observing decarboxylation. The salicylic acid moiety is prone to losing CO₂, especially under harsh conditions, to form a phenol.[5] Subsequent bromination of this phenol can lead to a mixture of hard-to-remove impurities.
-
Mechanism of the Problem: The electron-donating hydroxyl group stabilizes the intermediate formed during the loss of CO₂. High temperatures or strongly acidic conditions can accelerate this unwanted side reaction.
-
Preventative Measures:
-
Temperature: This is the most critical parameter to control. Avoid any significant exotherm during bromine addition and avoid heating the reaction mixture excessively.
-
Solvent Choice: Using a less polar, aprotic solvent may sometimes reduce the rate of decarboxylation compared to protic solvents like acetic acid, although this can affect solubility and reaction rates.
-
Milder Brominating Agents: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine. NBS can provide a slow, steady concentration of the electrophile, often leading to cleaner reactions with fewer side products.[7]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting the synthesis of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most suitable brominating agent: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A1: Both can be effective, but they offer different advantages.
-
Elemental Bromine (Br₂): This is the more traditional and cost-effective reagent. It is highly reactive, which can lead to over-bromination if not controlled carefully. It is typically used in a solvent like glacial acetic acid.[6]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[7] It provides a low, constant concentration of Br₂ in the reaction mixture, which can suppress side reactions. It is often the preferred choice when dealing with highly activated or sensitive substrates to improve selectivity and yield.
Q2: How critical is the choice of solvent?
A2: The solvent plays a crucial role in solubility, reaction rate, and even selectivity.
-
Glacial Acetic Acid: A common choice as it readily dissolves the starting material and is stable to bromine. Its protic nature can facilitate the reaction.
-
Dichloromethane (DCM) or Chloroform: These aprotic solvents can also be used. Reactions in these solvents may be slower but can sometimes offer better selectivity and reduce the risk of acid-catalyzed side reactions like decarboxylation.
-
Aqueous solutions/Water: While possible, using water can dramatically increase the reaction rate and often leads to the formation of 2,4,6-tribromophenol via decarboxylation, making it a poor choice for this specific synthesis.[3][4]
Q3: What are the typical reaction parameters I should aim for?
A3: The optimal conditions can vary, but the following table provides a validated starting point.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 5-hydroxybenzoic acid | Ensure high purity (>98%) to avoid introducing impurities from the start. |
| Brominating Agent | Elemental Bromine (Br₂) | Cost-effective and potent. NBS is a milder alternative for higher selectivity. |
| Stoichiometry | 2.1 - 2.2 equivalents | Precisely measured to favor dibromination and prevent tri-substitution. |
| Solvent | Glacial Acetic Acid | Good solubility for starting material and compatibility with the reagent. |
| Temperature | 0-5°C (during addition) | Minimizes exotherm, reduces the rate of side reactions (over-bromination, decarboxylation). |
| Room Temp (post-addition) | Allows the reaction to proceed to completion at a controlled rate. | |
| Reaction Time | 2-6 hours | Highly dependent on scale and temperature. Must be monitored by TLC or HPLC. |
| Workup | Quench in ice-water | Precipitates the product, which has low solubility in cold water. |
Section 4: Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Synthesis of this compound
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxybenzoic acid (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of elemental bromine (2.2 eq.) in a small amount of glacial acetic acid. Add this solution dropwise via the dropping funnel to the stirred reaction mixture over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a few drops of acetic acid) until the starting material spot is consumed.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 10x the volume of the reaction mixture) with stirring. A pale solid will precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrobromic acid.
-
Drying: Dry the crude product under vacuum or in a desiccator.
Purification by Recrystallization
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 80% ethanol in water) to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution, but avoid using a large excess.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold recrystallization solvent, and dry thoroughly under vacuum.
References
-
Quora. (2015). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible?[Link]
-
Vedantu. Write the mechanism involved in bromination of salicylic acid.[Link]
-
Organic Syntheses. Resorcinol, 4-bromo-.[Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules, 27(15), 4987. [Link]
-
PubChem. 2-Bromo-5-hydroxybenzoic acid.[Link]
-
ResearchGate. Kinetics of bromination of o-hydroxy benzoic acid: effect of added bromide ions.[Link]
-
Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325. [Link]
-
PubChem. This compound.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergy of Purity and Application: Sourcing 2,4-Dibromo-5-hydroxybenzaldehyde for Your Needs.[Link]
- Google Patents.
-
Quora. (2018). How can bromine water be used to distinguish between benzoic acid and salicylic acid?[Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid.[Link]
-
Kinetics and Mechanism of the Bromination of Salicylic Acid. (2007). Asian Journal of Chemistry, 19(5), 3465-3470. [Link]
-
Semantic Scholar. REGIOSELECTIVE BROMINATION : AN APPROACH TO THE D-RING OF THE GILVOCARCINS.[Link]
-
ChemBK. 2-bromo-5-hydroxybenzoic acid.[Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2013). International Journal of Molecular Sciences, 14(7), 14656-14670. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2016). Nature Communications, 7, 13542. [Link]
-
Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. (2018). ChemistrySelect, 3(31), 9037-9041. [Link]
-
Reddit. (2025). Decarboxylation of Salicylic Acid Mechanism : r/chemhelp.[Link]
-
YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry.[Link]
-
LookChem. Benzoic acid,5-bromo-2,4-dihydroxy- MSDS CasNo.7355-22-8.[Link]
- Google Patents. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.[Link]
-
ResearchGate. (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.[Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination.[Link]
-
A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). (2011). Molecules, 16(8), 6976-6983. [Link]
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Technical Support Center: Purification of Crude 2,4-Dibromo-5-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 2,4-Dibromo-5-hydroxybenzoic acid (CAS 14348-39-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile chemical intermediate. Ensuring high purity is critical, as even trace impurities can lead to reduced yields, unwanted byproducts, and compromised final products in complex organic syntheses[2].
This document provides a series of frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify crude this compound?
The purity of a starting material directly impacts the success and reproducibility of subsequent reactions. Impurities from the synthesis of this compound can include unreacted starting materials, isomers (e.g., other dibromo- regioisomers), or over-brominated species (e.g., 2,4,6-tribromo-5-hydroxybenzoic acid). These contaminants can interfere with downstream reactions by competing in reaction pathways, poisoning catalysts, or complicating the purification of the final product[2]. A high-purity intermediate ensures predictable reaction outcomes and reliable results[2].
Q2: What are the most common impurities I should expect?
Common impurities typically arise from the bromination of a 5-hydroxybenzoic acid precursor. Key impurities to consider are:
-
Unreacted Starting Material: Residual 5-hydroxybenzoic acid.
-
Mono-brominated Intermediates: Such as 2-bromo-5-hydroxybenzoic acid or 4-bromo-5-hydroxybenzoic acid.
-
Over-brominated Byproducts: Primarily 2,4,6-tribromo-5-hydroxybenzoic acid. The synthesis of a similar compound, 2,4-dihydroxy-5-bromobenzoic acid, notes that dibromo-species can be present as impurities[3].
-
Isomeric Byproducts: Depending on the reaction conditions, other dibromo isomers might form.
-
Residual Solvents or Reagents: Such as acetic acid or residual bromine[4].
Q3: What are the primary methods for purifying this compound?
The purification strategy depends on the nature and quantity of the impurities. The three most effective methods are:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic target compound from neutral or less acidic impurities. The carboxylic acid is converted to its water-soluble salt with a weak base, washed, and then re-acidified to precipitate the pure product[5][6].
-
Recrystallization: Ideal for removing small amounts of impurities that have different solubility profiles from the target compound. The choice of solvent is critical for success[7][8].
-
Column Chromatography: A powerful technique for separating compounds with different polarities, particularly useful for removing isomers or other byproducts with similar structures[9][10].
Q4: How do I choose the best purification method for my situation?
The optimal method depends on the scale of your experiment and the primary impurities present. A decision-making workflow can help guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Scenario 1: Low Recovery After Recrystallization
Problem: You observe a significant loss of product after performing a recrystallization.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from crashing out of solution[8]. | Select a solvent where the compound is highly soluble when hot but poorly soluble when cold. Good starting points for hydroxylated benzoic acids include water, ethanol/water mixtures, or acetic acid/water mixtures[3][4]. |
| Excessive Solvent Used | Using too much solvent will keep the compound dissolved even after cooling, drastically reducing the yield[7]. | Dissolve the crude product in the minimum amount of boiling solvent required to create a saturated solution[8]. |
| Premature Crystallization | Crystals forming in the funnel during a hot filtration step will be discarded with the impurities. | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. This is a key step in hot filtration setups[8]. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice, reducing purity and potentially affecting crystal formation. | Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of purer, larger crystals[11]. |
Protocol: Standard Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot ethanol) and heat the mixture until the solid dissolves completely[4].
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent[4].
Scenario 2: Persistent Impurities After Acid-Base Extraction
Problem: After performing an acid-base extraction, analysis (TLC, NMR) shows that neutral or less-acidic impurities remain.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Extraction | A single extraction may not be sufficient to remove all of the desired compound from the organic layer. | Perform multiple extractions (2-3 times) with the basic aqueous solution. This is significantly more efficient than a single large-volume extraction[5]. |
| Incorrect pH | The pH of the aqueous layer may not be high enough to fully deprotonate the carboxylic acid, leaving some of it in the organic layer. Sodium bicarbonate is a weak base and may not be sufficient if strongly acidic impurities are present. | Ensure the aqueous layer is basic. Use a pH strip to test. While sodium bicarbonate is often sufficient to extract a carboxylic acid, a stronger base like sodium hydroxide (NaOH) can be used if necessary, but be mindful of the phenol group's acidity[6]. |
| Emulsion Formation | Vigorous shaking can create an emulsion (a stable mixture of the organic and aqueous layers) that is difficult to separate. | Swirl or gently invert the separatory funnel instead of shaking vigorously. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. |
Workflow: Acid-Base Extraction
The process involves converting the acidic product into a water-soluble salt to separate it from neutral organic impurities.
Caption: Workflow for purification via acid-base extraction.
Scenario 3: Product Fails to Crystallize or "Oils Out"
Problem: Upon cooling the recrystallization solvent, the product either remains in solution or separates as an oily liquid instead of forming solid crystals.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is Not Saturated | Too much solvent was added, or the compound is highly soluble. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| "Oiling Out" | This happens when a compound's melting point is lower than the temperature of the solution from which it is crystallizing, or when high levels of impurities are present. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles can act as nucleation sites. 2. Seed Crystals: Add a tiny crystal of pure product to the solution to initiate crystallization. 3. Re-dissolve and Cool Slower: Add a bit more solvent, re-heat to dissolve the oil completely, and then allow it to cool much more slowly. |
| Supersaturation | The solution may be supersaturated and require a nucleation point to begin crystallization. | In addition to scratching or seeding, ensure the solution is completely free of dust or other particulates before initial cooling. |
References
-
University of California, Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Begg, B. (2017). Extraction of Benzoic Acid. Odinity. [Link]
-
Organic Syntheses. Resorcinol, 4-bromo-. Organic Syntheses Procedure. [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Bartleby Research. [Link]
-
Santa Monica College. (2009). Chemistry 102 - Experiment 3: Recrystallizations and Extractions of Organic Compounds. [Link]
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University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
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Li, S., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synergy of Purity and Application: Sourcing 2,4-Dibromo-5-hydroxybenzaldehyde for Your Needs. [Link]
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Lotusfeet Pharma. (n.d.). This compound 14348-39-1. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Whitfield, F. B., et al. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Talanta. [Link]
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Moravek. (n.d.). How Is Chromatography Used for Purification? [Link]
-
IUCr Journals. (n.d.). 3,5-Dibromo-2-hydroxybenzoic acid. [Link]
-
University of California, Irvine. (n.d.). Nitration of Phenol and Purification by Column Chromatography. [Link]
-
jezdez1. (2022). Recrystallisation of benzoic acid [Video]. YouTube. [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
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- 11. m.youtube.com [m.youtube.com]
common side reactions and byproducts in the bromination of 5-hydroxybenzoic acid
Welcome to the technical support center for the bromination of 5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the efficiency and success of your synthesis.
Introduction: The Chemistry of Brominating 5-Hydroxybenzoic Acid
The bromination of 5-hydroxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the combined directing effects of a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. In this arrangement, the activating effect of the hydroxyl group dominates, directing the incoming electrophile (bromine) to the positions ortho to it (C2 and C6) and para to it (C4 is occupied by the -COOH group).
This interplay of directing effects can lead to a variety of products and byproducts, making careful control of reaction conditions paramount. This guide will address the most common issues encountered and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why am I getting a mixture of mono-, di-, and even tri-brominated products?
Answer: The primary cause of polybromination is the high activation of the benzene ring by the hydroxyl group. Phenols are highly susceptible to multiple substitutions.[1][2]
Troubleshooting:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. For monobromination, use a 1:1 or slightly less than 1:1 molar ratio of 5-hydroxybenzoic acid to the brominating agent.
-
Reaction Temperature: Lowering the reaction temperature can help to increase selectivity for the mono-brominated product by reducing the overall reaction rate and minimizing over-bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to elemental bromine (Br₂), especially for highly activated rings.[3]
Experimental Protocol: Selective Monobromination of 5-Hydroxybenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 5-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid.[1]
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of 0.95 equivalents of bromine dissolved in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining bromine.
-
Workup: Precipitate the product by adding cold water, filter the solid, wash with cold water, and dry under vacuum.
FAQ 2: I've observed gas evolution (CO₂) and have isolated a brominated phenol instead of a benzoic acid. What is happening?
Answer: You are observing bromodecarboxylation, a common side reaction in the bromination of hydroxybenzoic acids.[4][5] This occurs when the carboxylic acid group is replaced by a bromine atom, often facilitated by the presence of excess bromine and elevated temperatures. The mechanism involves the formation of an unstable intermediate that readily loses carbon dioxide.
Troubleshooting:
-
Avoid Excess Bromine: Strictly control the stoichiometry of the brominating agent.
-
Mild Reaction Conditions: Use lower temperatures and shorter reaction times.
-
Protecting Groups: In cases where decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed back to the carboxylic acid after bromination.
Logical Flow for Minimizing Decarboxylation
Caption: Troubleshooting decision tree for decarboxylation.
FAQ 3: My product is a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of isomers is due to substitution at different available positions on the aromatic ring. For 5-hydroxybenzoic acid, the primary sites of bromination are the C2 and C6 positions, which are ortho to the strongly activating -OH group.
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence regioselectivity. Less polar solvents may favor substitution at the less sterically hindered position.
-
Bulky Brominating Agents: While less common, using a bulkier brominating agent might favor substitution at the less sterically hindered position.
-
Purification: Isomeric products often have different physical properties (e.g., polarity, solubility) that can be exploited for separation by techniques such as column chromatography or recrystallization.
Table 1: Expected Bromination Products of 5-Hydroxybenzoic Acid and Their Characteristics
| Product Name | Structure | Expected 1H NMR Signals (Aromatic Region) | Notes |
| 2-Bromo-5-hydroxybenzoic acid | Br at C2 | Two doublets and one singlet | A primary monobrominated product. |
| 2,6-Dibromo-5-hydroxybenzoic acid | Br at C2, C6 | One singlet | A common dibrominated product with excess bromine. |
| Brominated and Decarboxylated Byproduct | e.g., 2,4-Dibromophenol | Complex multiplet patterns | Formed under harsh conditions or with excess bromine. |
Characterization of Products and Byproducts
Accurate characterization of the reaction mixture is crucial for optimizing the bromination of 5-hydroxybenzoic acid. A combination of spectroscopic techniques is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Provides information on the substitution pattern of the aromatic ring. The number of signals, their splitting patterns, and their integration values can be used to identify the different isomers and the degree of bromination.[6][7]
-
13C NMR: Complements the 1H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the presence of bromine substituents.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the products and byproducts. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximately 1:1 ratio) is a powerful tool for confirming the number of bromine atoms in each species.[7][8]
Experimental Workflow for Product Analysis
Caption: Workflow for reaction monitoring and product purification.
Concluding Remarks
The successful bromination of 5-hydroxybenzoic acid relies on a thorough understanding of the directing effects of its functional groups and the potential for side reactions. By carefully controlling reaction conditions, particularly stoichiometry and temperature, and by employing appropriate analytical techniques for monitoring, researchers can achieve the desired brominated products with high selectivity and yield. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols.
References
-
Organic Syntheses Procedure. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
- Henderson, U. V. (1954). The mechanism of the brominative decarboxylation of o̲- and p̲-hydroxybenzoic acids. Georgia Institute of Technology.
-
SciELO. (2024). Article. Retrieved from [Link]
-
Semantic Scholar. (n.d.). REGIOSELECTIVE BROMINATION : AN APPROACH TO THE D-RING OF THE GILVOCARCINS. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Retrieved from [Link]
-
YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of bromination of o-hydroxy benzoic acid: effect added bromide ions. Retrieved from [Link]
-
Sciencemadness.org. (2007). 2-hydroxybenzoic acid bromination. Retrieved from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
-
National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]
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- 4. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Optimizing Reaction Conditions for Improved Yield of 2,4-Dibromo-5-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Fundamentals and Stoichiometry
Q1: What is the core chemical principle behind the synthesis of this compound, and why is regioselectivity a concern?
The synthesis is a classic example of electrophilic aromatic substitution, where a bromine atom (the electrophile) replaces a hydrogen atom on the benzene ring of 5-hydroxybenzoic acid. The challenge lies in controlling where the bromine atoms attach, a property known as regioselectivity.
The starting material, 5-hydroxybenzoic acid, has two different functional groups that influence the positions of substitution:
-
Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group. It increases the electron density at positions 2, 4, and 6, making them highly susceptible to electrophilic attack.
-
Carboxylic acid (-COOH) group: This is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to positions 2 and 6.
The directing effects of both groups are synergistic for positions 2 and 6, while position 4 is strongly activated only by the powerful -OH group. Achieving the desired 2,4-dibromo substitution requires carefully balancing the reaction conditions to overcome the steric hindrance at position 2 and prevent substitution at the electronically similar position 6.
Q2: I am getting a mixture of isomers, primarily the 2,6-dibromo and the desired 2,4-dibromo product. How can I improve selectivity for the 2,4-isomer?
Formation of the 2,6-dibromo isomer is a common issue due to the synergistic directing effects of the hydroxyl and carboxyl groups to those positions. To favor the 2,4-isomer, you must leverage the subtle differences in electronic and steric environments.
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) can increase selectivity. At lower temperatures, the reaction is more sensitive to the slight energetic differences between the transition states leading to the 2,4- and 2,6-isomers.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Using a less polar solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) can sometimes offer better selectivity compared to highly polar solvents like acetic acid or water, where the activating effect of the hydroxyl group is maximized, leading to faster and less selective reactions.[1]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br2).[2][3] Using NBS can help minimize the formation of undesired isomers and over-brominated byproducts.
Q3: How do I determine the correct stoichiometry of the brominating agent? My reactions either stall with monobrominated products or produce tribrominated impurities.
Precise stoichiometric control is critical.
-
For Dibromination: Theoretically, you need 2.0 equivalents of the brominating agent (e.g., Br2 or NBS) for every equivalent of 5-hydroxybenzoic acid.
-
Practical Application: In practice, using a slight excess, such as 2.1-2.2 equivalents , can help drive the reaction to completion. However, this must be done cautiously.
-
Avoiding Over-bromination: A significant excess of bromine (>2.5 equivalents), especially in aqueous solutions or at elevated temperatures, can lead to the formation of 2,4,6-tribromophenol.[4][5] This occurs through a combination of tribromination and subsequent bromodecarboxylation (loss of the -COOH group).
-
Troubleshooting: If you observe incomplete reaction, ensure your brominating agent is of high purity and consider a modest increase in its stoichiometry or a longer reaction time. If tribromination is the issue, reduce the equivalents of brominating agent to closer to 2.0 and control the temperature rigorously.
Section 2: Troubleshooting Low Yield and Purity
Q4: My overall yield is consistently low (<40%). What are the most likely causes?
Low yields can stem from several factors throughout the experimental workflow.
-
Incomplete Reaction: The reaction may not be going to completion. This can be diagnosed using Thin Layer Chromatography (TLC) by spotting the starting material alongside the reaction mixture. If a significant amount of starting material remains, consider increasing the reaction time or temperature moderately.
-
Side Product Formation: As discussed, the formation of isomers (Q2) and over-brominated products (Q3) directly consumes your starting material, reducing the yield of the desired product.
-
Product Loss During Workup: The product may be lost during the isolation and purification steps.
-
Quenching: Ensure the quenching step (e.g., with sodium thiosulfate or sodium bisulfite to destroy excess bromine) is performed at a low temperature to prevent product degradation.
-
Extraction: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate) and performing multiple extractions to maximize recovery from the aqueous phase.
-
Precipitation/Recrystallization: If isolating the product by precipitation, ensure the pH is adjusted correctly to minimize its solubility. During recrystallization, avoid using an excessive volume of solvent, as this will reduce the recovery of your purified product.[6]
-
Q5: My NMR analysis shows a significant amount of 2,4,6-tribromophenol. How do I prevent the decarboxylation side reaction?
The loss of the carboxylic acid group (decarboxylation) is a known side reaction for hydroxybenzoic acids under harsh brominating conditions.[4][5] This is particularly prevalent when using excess bromine in aqueous media.
-
Use a Non-aqueous Solvent: Switching from an aqueous medium or glacial acetic acid to a solvent like dichloromethane can suppress this side reaction.[1]
-
Control Temperature: Avoid high reaction temperatures. The reaction should ideally be run at or below room temperature.
-
Slow Addition of Bromine: Add the brominating agent dropwise over an extended period. This maintains a low instantaneous concentration of bromine in the reaction mixture, disfavoring the aggressive tribromination that precedes decarboxylation.
Q6: My final product appears as an off-white or yellowish powder and has a broad melting point. What are the likely impurities and how can I remove them?
The discoloration and broad melting point indicate impurities. The most common culprits are:
-
Residual Bromine: A yellowish tint often suggests trace amounts of unreacted bromine. A thorough wash with an aqueous solution of a reducing agent like sodium bisulfite during the workup will eliminate this.
-
Isomeric Byproducts: The presence of 2,6-dibromo or monobrominated isomers will depress and broaden the melting point.
-
Over-brominated Species: Tribrominated intermediates can also contaminate the final product.
Purification Strategy: Recrystallization Recrystallization is the most effective method for purifying the final product.[3]
-
Solvent Selection: The key is to find a solvent system in which the desired 2,4-dibromo isomer has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble. Common solvent systems include ethanol/water, acetic acid/water, or toluene.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the filtrate to cool slowly to form pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
Section 3: Key Experimental Parameters
The following table summarizes the impact of key experimental choices on the reaction outcome.
| Parameter | Option 1: Br2 / Acetic Acid | Option 2: NBS / Dichloromethane | Rationale & Expert Insight |
| Brominating Agent | Elemental Bromine (Br2) | N-Bromosuccinimide (NBS) | Br2 is highly reactive and cost-effective but can lead to over-bromination and safety hazards.[4] NBS is a milder, more selective solid reagent that is easier to handle and often provides cleaner reactions with fewer byproducts.[3] |
| Solvent | Glacial Acetic Acid | Dichloromethane (CH2Cl2) | Acetic acid is a common solvent that readily dissolves the starting material.[6] However, its high polarity can accelerate the reaction, potentially reducing selectivity. CH2Cl2 is less polar and can offer better control and selectivity, minimizing side reactions like decarboxylation.[1] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Low temperatures are crucial for controlling selectivity regardless of the reagent system. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to balance reaction rate and selectivity. |
| Workup | Quench with NaHSO3, precipitate with water, filter. | Filter succinimide byproduct, wash with NaHSO3, extract with organic solvent. | The workup for NBS reactions requires removing the succinimide byproduct, which is often done by filtration or washing. The workup for Br2 must neutralize excess bromine effectively. |
| Typical Yield | 50-70% (highly dependent on control) | 65-85% (generally cleaner) | While both methods can be optimized, reactions with NBS often result in higher isolated yields of pure product due to fewer side reactions. |
Visualizing the Process
Reaction Pathway Diagram
The following diagram illustrates the synthetic route from 5-hydroxybenzoic acid to the desired 2,4-dibromo product, highlighting the major potential side products.
Caption: Synthetic pathway and common side products.
Experimental Workflow Diagram
This workflow outlines the general steps from reaction setup to final product isolation.
Caption: General experimental workflow for synthesis.
Recommended Experimental Protocol
This protocol is a starting point for optimization and utilizes N-Bromosuccinimide for a more controlled reaction.
Materials:
-
5-hydroxybenzoic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH2Cl2), anhydrous
-
10% Aqueous sodium bisulfite (NaHSO3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 5-hydroxybenzoic acid (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (2.15 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup - Quenching: Cool the mixture back to 0 °C and quench by adding cold 10% aqueous NaHSO3 solution to destroy any unreacted NBS or bromine. Stir for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove succinimide), water, and finally brine.
-
Workup - Acidification & Isolation: Combine the initial NaHCO3 washes. Cool this aqueous layer in an ice bath and carefully acidify with 2M HCl until the pH is ~2, at which point the product should precipitate. Extract the product from this acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water or toluene/hexane solvent system to obtain pure this compound.
References
-
Tee, O. S., Iyengar, N. R., & Kraus, B. (1985). The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. The Journal of Organic Chemistry, 50(23), 4468–4473*. [Link][7][8]
-
Brainly. (2020). Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evolution of carbon dioxide. brainly.com. [Link][4]
-
Filo. (2025). Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts with Br2/H2O. filo.com. [Link][9]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. orgsyn.org. [Link][6]
-
Allen. (n.d.). The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms. allen.ac.in. [Link][5]
-
Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. patents.google.com. [2]
Sources
- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. brainly.com [brainly.com]
- 5. The reaction of `p-HOC_(6)H_(4)COOH` with excess `Br_(2)` forms [allen.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]
troubleshooting guide for reactions involving 2,4-Dibromo-5-hydroxybenzoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dibromo-5-hydroxybenzoic acid (CAS No. 14348-39-1). This guide, presented in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to ensure the success of your experiments. As Senior Application Scientists, we aim to explain the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the reaction dynamics.
Part 1: Foundational Knowledge & General Troubleshooting
This section covers the essential properties of this compound and addresses overarching issues that can affect a wide range of reactions.
FAQ 1: What are the key chemical properties and solubility characteristics of this compound that I should be aware of before starting my reaction?
Understanding the fundamental properties of your starting material is the first step to successful synthesis. This compound is a multi-functionalized aromatic compound with distinct reactive sites: a carboxylic acid, a phenolic hydroxyl group, and two bromine atoms.[1][2] Its reactivity is governed by the interplay of these groups.
-
Electronic Nature : The phenolic hydroxyl group is an electron-donating, activating group (ortho-, para-directing), while the carboxylic acid and bromine atoms are electron-withdrawing, deactivating groups. This electronic push-pull system influences the reactivity of the aromatic ring and the lability of the functional groups.
-
Acidity : Both the carboxylic acid (pKa ~2-3) and the phenol (pKa ~8-10) are acidic protons. The choice of base is critical to avoid unintended side reactions or solubility issues. Using a base strong enough to deprotonate the carboxylic acid but not the phenol (e.g., NaHCO₃) can be a useful strategy for selective reactions.
-
Stability : The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[3] However, it is susceptible to decarboxylation at elevated temperatures, a common cause of impurity formation.[4][5]
Solubility Profile: Poor solubility is a frequent and often underestimated cause of reaction failure.[6] A preliminary solubility test is always recommended.
| Solvent | Solubility | Rationale & Comments |
| Water | Slightly Soluble | Solubility increases with pH as the carboxylate salt is formed. |
| Methanol, Ethanol | Soluble | Good for reactions where a protic solvent is tolerated. |
| Acetone, THF, Dioxane | Soluble | Common choices for a variety of organic reactions. |
| Toluene, Hexanes | Poorly Soluble | Non-polar solvents are generally poor choices for this polar molecule. |
| DMF, DMSO | Highly Soluble | Excellent solvating power, but can be difficult to remove and may interfere with some catalytic cycles. |
FAQ 2: My reaction is sluggish or fails to proceed, and I suspect a solubility issue. How can I improve it?
When dealing with poor solubility, especially in large-scale reactions, several strategies can be employed:
-
Solvent Screening : As indicated in the table above, switch to a more polar aprotic solvent like DMF or NMP. However, be mindful that these solvents can sometimes inhibit palladium catalysts.[7]
-
Co-solvent Systems : Using a mixture of solvents, such as Toluene/Ethanol or Dioxane/Water, can significantly improve the solubility of all reaction components (organic substrate, inorganic base, catalyst).[8]
-
Phase-Transfer Catalysis : For biphasic reactions, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle reactants across the phase boundary, increasing the effective concentration and reaction rate.
-
Formation of a Salt : Temporarily converting the carboxylic acid to its corresponding carboxylate salt with a suitable base can dramatically increase solubility in polar solvents.
Workflow for Addressing General Reaction Failure
Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. The following workflow provides a systematic approach to diagnosing a failed reaction.
Caption: A systematic workflow for initial troubleshooting of failed reactions.
Part 2: Reaction-Specific Troubleshooting Guides
This section provides detailed guidance for specific classes of reactions commonly performed with this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
The two bromine atoms on the aromatic ring serve as excellent handles for C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation. However, the molecule's electronic and functional group complexity often requires careful optimization.
Low conversion in a Suzuki coupling involving this substrate often points to issues with catalyst activity, transmetalation, or competing side reactions.
Primary Causes & Solutions:
-
Catalyst Deactivation : The Pd(0) active species can be sensitive to oxygen.[9] Furthermore, the phenolic -OH or carboxylic acid -COOH can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Inefficient Transmetalation : The transfer of the organic group from boron to palladium is a critical step, heavily influenced by the choice of base and solvent.
-
Troubleshooting : The base must be strong enough to activate the boronic acid but not so strong as to cause degradation.[9] For this substrate, a weaker base like K₂CO₃ or K₃PO₄ in an aqueous co-solvent system (e.g., Dioxane/H₂O) is often a good starting point.[8] Ensure vigorous stirring for biphasic reactions to maximize interfacial contact.[9]
-
-
Side Reactions :
-
Protodeboronation : The boronic acid coupling partner can be cleaved by acidic protons (like the ones on your substrate) or trace water before it couples. Using anhydrous conditions with a base like K₃PO₄ (ensure it's finely powdered and dry) can mitigate this.[9]
-
Hydrodehalogenation : A common side reaction where the aryl bromide is reduced, replacing Br with H. This is often caused by β-hydride elimination from certain palladium intermediates or catalyst decomposition.[6] Switching to a different ligand, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos), can often suppress this pathway.
-
Caption: A decision tree for systematically optimizing Suzuki coupling reactions.
Hydrodehalogenation is a notorious side reaction in Buchwald-Hartwig aminations.[6] It arises when the palladium-amide intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or when the aryl halide is reduced by other pathways. With this compound, the electron-rich nature imparted by the hydroxyl group can make the C-Br bond more susceptible to certain side reactions.
Causality & Mitigation:
-
Mechanism of Side Reaction : The competing pathway often involves the formation of a palladium-hydride species, which can then reductively eliminate with the aryl halide to form the undesired arene.
-
Ligand Choice is Critical : The steric and electronic properties of the phosphine ligand are paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are specifically designed to promote the desired reductive elimination of the C-N bond over competing pathways like β-hydride elimination.[6][11]
-
Base Selection : While strong bases like NaOtBu are common, they can sometimes promote side reactions. Weaker bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance and can sometimes provide cleaner reactions, albeit potentially at a slower rate.[6]
B. Reactions at the Carboxylic Acid Group
Direct esterification (e.g., Fischer esterification with an alcohol under acidic conditions) can be problematic due to the sensitive nature of the substrate.
Potential Issues:
-
Decarboxylation : Heating an acidic solution of this compound can readily cause loss of CO₂, leading to the formation of 2,4-dibromophenol.[4][5] This is a very common side product.
-
Ring Acylation/Alkylation (Friedel-Crafts type) : Under strongly acidic conditions, side reactions on the electron-rich aromatic ring can occur, especially with certain alcohols that can form stable carbocations.
-
Etherification of the Phenol : The phenolic hydroxyl group can also react, especially under Williamson ether synthesis conditions (strong base + alkyl halide), competing with reactions at the carboxylic acid.
Recommended Protocol: Mild Esterification To avoid these issues, mild, targeted esterification methods are required. A reliable method is activation of the carboxylic acid followed by reaction with the alcohol.
-
Reagents : Oxalyl chloride or SOCl₂ (to form the acyl chloride), or a coupling agent like EDC/DCC.
-
Step 1: Activation : In a dry, inert solvent (e.g., DCM or THF) at 0 °C, dissolve the this compound. Add a catalytic amount of DMF (if using oxalyl chloride/SOCl₂). Slowly add the activating agent (e.g., 1.1 eq of oxalyl chloride).
-
Step 2: Monitoring : Allow the reaction to stir at room temperature for 1-2 hours. The reaction can be monitored by carefully quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.
-
Step 3: Ester Formation : Once the acyl chloride formation is complete, remove the excess reagent and solvent under vacuum. Re-dissolve the crude acyl chloride in a dry, non-nucleophilic solvent (e.g., DCM) and add the desired alcohol (1.2 eq), often with a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Step 4: Workup : After the reaction is complete, perform a standard aqueous workup to remove the base and salts, followed by purification via column chromatography.
While often an unwanted side reaction, decarboxylation can be the desired transformation. The key is controlled heating. Simple refluxing in water or a high-boiling point solvent like quinoline with copper powder is a classic method.[4] More modern approaches utilize palladium catalysis, which can achieve decarboxylation under milder conditions, though this may not be necessary for this activated substrate.[12]
Protocol for Thermal Decarboxylation: [4]
-
Suspend this compound in water or ethylene glycol.
-
Heat the mixture to reflux (100 °C for water, >150 °C for ethylene glycol) for several hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of 2,4-dibromophenol.
-
Upon completion, cool the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify.
Part 3: Spectroscopic Analysis
Correctly identifying starting materials, intermediates, and byproducts is essential.
FAQ 7: What are the key signals to look for in the ¹H NMR and ¹³C NMR spectra of this compound to confirm its identity and purity?
Spectroscopic analysis provides a definitive fingerprint of the molecule.[13]
Expected NMR Signals (in DMSO-d₆):
| Signal Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Features |
| Aromatic CH | ~7.8 (s, 1H), ~7.2 (s, 1H) | ~115-140 | Two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. |
| Phenolic OH | Variable, broad singlet (~10-11) | N/A | Broad, exchangeable proton. Position is concentration and temperature dependent. |
| Carboxylic OH | Variable, very broad singlet (~12-13) | N/A | Very broad, exchangeable proton. Often barely visible. |
| Carboxylic C=O | N/A | ~165-170 | Quaternary carbon signal for the carboxyl group. |
| Aromatic C-Br/C-O/C-C | N/A | ~110-160 | Four quaternary carbon signals in the aromatic region. |
Common Impurities and Their Signatures:
-
2,4-dibromophenol (from decarboxylation) : The disappearance of the -COOH proton signal and the C=O signal in the ¹³C NMR. The aromatic proton signals will shift slightly.
-
Solvent Residue : Signals for DMF, DMSO, Ethyl Acetate, etc., are common and should be identified using standard charts.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53440710, this compound. [Link]
-
Cheméo (2024). Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). [Link]
-
American Elements (2024). 5-Bromo-2,4-dihydroxybenzoic acid. [Link]
-
Reddit r/chemistry (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Organic Syntheses (1941). Resorcinol, 4-bromo-. [Link]
-
Grovenstein, E., & Henderson, U. V. (1956). Decarboxylation. III. The Kinetics and Mechanism of Bromodecarboxylation of 3,5-Dibromo-2-hydroxy- and 3,5-Dibromo-4-hydroxybenzoic Acids. Journal of the American Chemical Society, 78(3), 569–575. [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Filo (2025). Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... [Link]
- Google Patents (1993).
-
Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Nature Communications (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC, NIH. [Link]
-
Reddit r/Chempros (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Reddit r/Chempros (2024). Struggling with Suzuki Reaction. [Link]
-
LookChem (2024). This compound Safety Data Sheets(SDS). [Link]
-
ResearchGate (2016). Esterification of 2,4-dihydroxybenzoic acid. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia (2024). Buchwald–Hartwig amination. [Link]
-
Dalton Transactions (2009). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. RSC Publishing. [Link]
-
Human Metabolome Database (2024). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]
-
ChemBK (2024). 2-bromo-5-hydroxybenzoic acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12249435, 2-Bromo-5-hydroxybenzoic acid. [Link]
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzoic acid. [Link]
-
The Royal Society of Chemistry (2014). Supporting information NMR methodology for complex mixture 'separation'. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4303535, 2,4-Dibromo-5-hydroxybenzaldehyde. [Link]
Sources
- 1. This compound | C7H4Br2O3 | CID 53440710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of 2,4-Dibromo-5-hydroxybenzoic acid under various conditions
Welcome to the technical support center for 2,4-Dibromo-5-hydroxybenzoic acid. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its stability is paramount for ensuring the reproducibility of experimental results and the integrity of synthesized molecules. This guide provides an in-depth understanding of the factors that can influence its stability and offers practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] Ideal storage is at room temperature.
Q2: Is this compound sensitive to light?
Q3: What solvents are recommended for dissolving this compound?
A3: The solubility of this compound should be experimentally determined for your specific application. Generally, polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) are good starting points. The stability in the chosen solvent should be verified, especially for long-term storage of stock solutions.
Q4: Are there any known incompatibilities with other chemicals?
A4: Yes, this compound should be considered incompatible with strong oxidizing agents.[5] Reactions with these agents can lead to rapid degradation of the molecule. Caution should also be exercised when mixing with strong bases, as this can deprotonate the phenolic hydroxyl and carboxylic acid groups, potentially increasing susceptibility to oxidative degradation.
Q5: What are the expected thermal degradation products?
A5: The thermal decomposition of brominated aromatic compounds often results in the release of hydrogen bromide and the formation of brominated phenols and benzenes.[6][7][8] At very high temperatures, decarboxylation to form dibromophenol is a plausible degradation pathway.[1][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Discoloration of Solid Compound or Solutions
-
Observation: Your solid this compound, which is typically a white to off-white powder, has developed a yellowish or brownish tint. Alternatively, your stock solution has changed color over time.
-
Probable Cause: This is often an indication of degradation, likely due to oxidation or photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-like structures. Exposure to light can also initiate free-radical reactions leading to colored byproducts.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the solid compound is stored in a dark, cool, and dry place. For solutions, use amber vials or wrap the container in aluminum foil and store at a low temperature (e.g., 4°C or -20°C).
-
Inert Atmosphere: If working with solutions for an extended period, consider purging the solvent with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Purity Check: Analyze the discolored sample by HPLC-UV to check for the presence of new peaks, indicating degradation products. A comparison with a fresh, pure sample is recommended.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Observation: When analyzing your reaction mixture or a stock solution of this compound, you observe additional peaks that were not present initially.
-
Probable Cause: The appearance of new peaks is a clear sign of degradation or reaction with other components in the mixture. The nature of the degradation will depend on the conditions.
-
Acidic/Basic Conditions: Hydrolysis of other functional groups in your molecule could be occurring, or the stability of the benzoic acid itself might be compromised at extreme pH values. The degradation of phenolic compounds can be pH-dependent.[5]
-
Oxidative Conditions: If your reaction involves oxidizing agents or is exposed to air for prolonged periods, oxidative degradation products will appear.
-
Thermal Stress: High temperatures can lead to thermal degradation products.
-
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
Issue 3: Inconsistent Reaction Yields or Kinetics
-
Observation: You are using this compound as a starting material, and you are observing inconsistent reaction outcomes.
-
Probable Cause: The purity of your starting material may be compromised due to degradation. A lower purity will result in a lower effective concentration of the reactant, leading to lower yields. Degradation products could also potentially interfere with the reaction mechanism.
-
Troubleshooting Steps:
-
Quantify Purity: Use a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard, to accurately determine the purity of your this compound before use.
-
Fresh Solutions: Prepare fresh solutions of the compound for each experiment, especially if you suspect instability in your chosen solvent.
-
Control Experiment: Run a control reaction with a newly purchased batch of the compound to see if the issue persists.
-
Experimental Protocols: Forced Degradation Study
To proactively understand the stability of this compound under your specific experimental conditions, it is highly recommended to perform a forced degradation study. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.
Objective:
To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
A stability-indicating HPLC method should be developed and validated before initiating the forced degradation studies.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a quartz cuvette or a suitable transparent container to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC at appropriate time points.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using the developed stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Expected Stability Profile (Summary Table)
| Condition | Expected Stability | Potential Degradation Products | Rationale |
| Acidic (pH < 3) | Potentially unstable | Hydrolysis products (if other labile groups are present in a larger molecule) | Degradation of phenolic compounds can be favored under acidic conditions.[5] |
| Neutral (pH 6-8) | Generally stable | Minimal degradation | Most organic molecules exhibit good stability at neutral pH. |
| Basic (pH > 9) | Potentially unstable | Oxidative degradation products | Deprotonation of the phenol increases its susceptibility to oxidation. |
| Oxidative (H₂O₂) | Unstable | Hydroxylated and/or decarboxylated species | Phenols are readily oxidized.[14] |
| Thermal (Solid) | Stable at moderate temperatures, degradation at high temperatures | Decarboxylation and debromination products | Benzoic acid derivatives can decarboxylate at high temperatures.[1][9] |
| Photolytic (UV/Vis) | Unstable | Various photoproducts, potentially including debrominated species | Brominated aromatics are known to be photoreactive.[2][3][4] |
Hypothetical Degradation Pathway
Based on the chemical structure and data from related compounds, a potential degradation pathway for this compound under oxidative conditions could involve hydroxylation and decarboxylation.
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- 14. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Bromination of Substituted Phenols
Welcome to the technical support center for the bromination of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) related to achieving regiochemical control in this critical transformation. As Senior Application Scientists, we understand that seemingly straightforward reactions can present significant challenges, and this resource is structured to provide both mechanistic clarity and practical, field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the "why" behind the issue and providing actionable steps for resolution.
Q1: My reaction is producing a mixture of ortho and para-brominated phenols. How can I improve selectivity for a single isomer?
Underlying Cause: The hydroxyl group of a phenol is a strong activating, ortho, para-directing group.[1][2] This is due to the donation of a lone pair of electrons from the oxygen into the aromatic π-system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[3] The similar activation of both positions often leads to the formation of isomeric mixtures.[4]
Troubleshooting Protocol:
-
Solvent Selection is Critical: The polarity of the solvent significantly influences the ortho/para ratio.
-
For Para-Selectivity: Non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are often employed to favor the formation of the para isomer.[5][6] In these solvents, the bulky brominating agent experiences greater steric hindrance at the ortho position, making the more accessible para position the preferred site of attack.[6] Using esters like ethyl acetate as the solvent has also been shown to surprisingly favor para-bromination.[7][8]
-
For Ortho-Selectivity: Achieving high ortho-selectivity can be more challenging. Some methods utilize specific reagents like N-bromo-t-butylamine, where a bulky complex is thought to sterically direct the bromine to the ortho position.[9] Additionally, the use of an acid catalyst, such as p-toluenesulfonic acid (pTsOH), with N-bromosuccinimide (NBS) in a solvent like methanol can promote ortho-bromination, particularly if the para position is already blocked.[9][10][11] The proposed mechanism involves a hydrogen-bonded complex that facilitates bromine delivery to the ortho position.[9]
-
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. Kinetic control at lower temperatures can amplify the energetic differences between the transition states leading to the ortho and para products.
-
Choice of Brominating Agent:
Data-Driven Insights: Solvent Effects on Ortho/Para Ratio
| Brominating Agent | Phenol Substrate | Solvent | Ortho:Para Ratio | Reference |
| NBS | 2-isopropylphenol | Toluene | 96:4 (ortho favored) | [13] |
| NBS | 2-isopropylphenol | Acetonitrile | 6:94 (para favored) | [13] |
| Br₂ | Phenol | Carbon Disulfide | Minor:Major (para favored) | [6] |
| Br₂/NaBr | Phenol | Isopropyl Acetate | 1:99 (para favored) | [7] |
Q2: I'm observing significant amounts of di- and tri-brominated products, but I only want to introduce a single bromine atom. How can I prevent polybromination?
Underlying Cause: The strong activating nature of the hydroxyl group not only directs the initial bromination but also activates the ring for subsequent substitutions.[1][5] This high reactivity, especially with potent brominating agents like bromine water, often leads to the formation of polybrominated species, such as 2,4,6-tribromophenol.[2][5][14]
Troubleshooting Protocol:
-
Change Your Brominating Agent: Avoid highly reactive systems like aqueous bromine.[5][15] Milder reagents provide better control.
-
Solvent and Temperature Control:
-
Stoichiometric Control: Carefully control the stoichiometry, using only one equivalent of the brominating agent relative to the phenol.[5]
Q3: My reaction is sluggish or not proceeding to completion. What factors could be inhibiting the reaction?
Underlying Cause: While phenols are generally reactive, certain factors can impede the bromination process. These can include the deactivating effects of other substituents on the ring, inappropriate solvent choice, or issues with the brominating agent itself.
Troubleshooting Protocol:
-
Re-evaluate Substituent Effects: If your substituted phenol contains electron-withdrawing groups (EWGs) in addition to the hydroxyl group, the overall reactivity of the ring will be diminished.[17] While the -OH group is a strong activator, strong EWGs can counteract this effect. In such cases, a more reactive brominating system may be necessary.
-
Consider a Catalyst: While the bromination of phenol itself does not require a Lewis acid catalyst due to the highly activated ring,[2][18][19] for less reactive substituted phenols, the addition of a mild acid catalyst can be beneficial. For instance, sulfuric acid can be used to promote regioselective monobromination with NBS.[20] The acid is thought to protonate NBS, creating a more potent electrophile.[20]
-
Check Reagent Purity: Ensure that your brominating agent has not decomposed. NBS, for example, should be stored in a cool, dark place.
Experimental Workflow for Controlled Monobromination
Caption: Logic diagram for achieving regioselective bromination.
Experimental Protocols
Protocol 1: General Procedure for Para-Selective Monobromination using NBS
This protocol is adapted for selective para-bromination by controlling the reaction conditions. [5][6]
-
Dissolve Phenol: Dissolve the substituted phenol (1 equivalent) in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Prepare Brominating Solution: In a separate flask, dissolve N-bromosuccinimide (NBS) (1 equivalent) in the same solvent.
-
Slow Addition: Add the NBS solution dropwise to the stirred phenol solution while maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization to isolate the desired para-brominated phenol.
Protocol 2: Procedure for Ortho-Selective Monobromination of a Para-Substituted Phenol
This method is based on the use of NBS with an acid catalyst in methanol, which has been shown to be effective for ortho-bromination when the para-position is blocked. [10][11]
-
Prepare Solution: In a reaction flask, dissolve the para-substituted phenol (1 equivalent) and p-toluenesulfonic acid (pTsOH) (0.1 equivalents) in ACS-grade methanol at room temperature.
-
Add NBS: Add N-bromosuccinimide (1 equivalent) to the solution in one portion while stirring.
-
Reaction Time: Allow the reaction to stir at room temperature for 15-30 minutes. Monitor the reaction's completion by TLC.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to yield the mono ortho-brominated product.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Bourne, G. T., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available from: [Link]
-
Ma, X., et al. (2019). Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. ChemistrySelect, 4(25), 7435-7438. Available from: [Link]
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
- Harvey, D. R., & Norman, R. O. C. (1969). Method for selectively brominating phenols. U.S. Patent No. 3,449,443. Washington, DC: U.S. Patent and Trademark Office.
-
Pearson, D. E., et al. (1972). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (14), 2004-2008. Available from: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Brainly.com. (2024). Like the bromination of benzene, bromination of phenol is also carried out in the presence of a Lewis acid. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Jalili, H. (2005). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Synthesis, (10), 1641-1643.
- Brom-Mar, L. (1988). Process for the selective para-bromination of phenol and its derivatives. GB Patent No. 2200112A.
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
- Brom-Mar, L. (1987). Process for the selective para-bromination of phenol and its derivatives. IL Patent No. 81079A.
-
Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]
-
K Cool. (2025). Solvent effect on regioselectivity of bromination of 2-isopropylphenol [Video]. YouTube. Retrieved from [Link]
-
Chen, J., et al. (2020). A convenient and efficient H2SO4-promoted regioselective monobromination of phenol derivatives using N-bromosuccinimide. Synthetic Communications, 50(4), 512-520. Available from: [Link]
-
Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?. Retrieved from [Link]
-
Allen. (n.d.). (a) Name the starting material used in the industrial preparation of phenol. (b) Write complete reaction for the bromination of phenol in aqueous and non-aqueous medium. (c) Explain why Lewis acid is not required in bromination of phenol ?. Retrieved from [Link]
-
Canales, J. C., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19109-19117. Available from: [Link]
-
Muathen, H. A. (2003). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 68(25), 9974-9975. Available from: [Link]
-
Ren, T., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 15056-15070. Available from: [Link]
-
Reddit. (2024). Bromination of phenol. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Canales, J. C., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19109-19117. Available from: [Link]
-
Moodie, R. B., et al. (1977). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, (12), 1693-1698. Available from: [Link]
-
TopSCHOLAR. (2013). Secondary Electronic and Solvent Effects on Regiospecific P-Bromination of Aromatic Systems. Retrieved from [Link]
-
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. Retrieved from [Link]
-
Allen. (n.d.). Assertion : Bromination of phenol takes place even in the absence of Lewis acid. Reason : In phenol, OH group attached to benzene ring has highly deactivating effect. Retrieved from [Link]
-
PubMed. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
-
Chemguide. (n.d.). ring reactions of phenol. Retrieved from [Link]
-
Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]
-
YouTube. (2024). How to remember reagents and conditions for bromination of phenol #chemistry #chemistrynotes [Video]. Retrieved from [Link]
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- 4. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 8. IL81079A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
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- 15. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. Directing Effects | ChemTalk [chemistrytalk.org]
- 18. (a) Name the starting material used in the industrial preparation of phenol. (b) Write complete reaction for the bromination of phenol in aqueous and non-aqueous medium. (c) Explain why Lewis acid is not required in bromination of phenol ? [allen.in]
- 19. Assertion : Bromination of phenol takes place even in the absence of Lewis acid. Reason : In phenol, OH group attached to benzene ring has highly deactivating effect. [allen.in]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dibromo-5-hydroxybenzoic Acid
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2,4-Dibromo-5-hydroxybenzoic acid. As a crucial intermediate in the development of pharmaceuticals and other advanced materials, mastering its synthesis at scale is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, moving beyond simple step-by-step instructions to explain the underlying chemical principles that govern success at the bench and during scale-up.
Synthesis Overview: The Chemistry of Dibromination
The synthesis of this compound from 5-hydroxybenzoic acid (a conceptual starting point, though other substituted benzoic acids are often used) is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the aromatic ring are ortho-, para-directing activators (for the -OH group) and meta-directing deactivators (for the -COOH group). The powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophiles to the positions ortho and para to it.
Reaction Scheme:
5-Hydroxybenzoic Acid → this compound
The mechanism involves the polarization of molecular bromine (Br₂) to create an electrophilic bromine species (Br⁺), which is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores aromaticity. This happens sequentially at the 2 and 4 positions.
Caption: Figure 1: Mechanism of Electrophilic Bromination.
Recommended Scale-Up Synthesis Protocol
This protocol is a synthesized methodology based on established procedures for brominating substituted benzoic acids. It is critical to perform a thorough risk assessment before proceeding with any large-scale reaction.
Experimental Workflow
Caption: Figure 2: Scale-Up Experimental Workflow.
Step-by-Step Methodology
-
Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel, add 3-hydroxybenzoic acid (1.0 equivalent).
-
Dissolution: Add glacial acetic acid (approx. 7-10 volumes relative to the starting material). Warm the mixture to 40-50°C with stirring until all solids dissolve.
-
Temperature Control: Cool the solution to the target reaction temperature, typically between 30-35°C.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.0 - 2.1 equivalents) in glacial acetic acid (approx. 3-4 volumes). Add this solution dropwise to the reaction mixture over 1-2 hours. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize the formation of over-brominated byproducts.[1]
-
Reaction Monitoring: Stir the mixture vigorously at 30-35°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).
-
Workup & Isolation: Once complete, carefully pour the reaction mixture into a larger vessel containing cold water (approx. 10-15 volumes). A precipitate of the crude product will form. Stir for 30-60 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrobromic acid.
-
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final high-purity product.[1]
Key Scalable Reaction Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Starting Material | 3-Hydroxybenzoic Acid | Commercially available and provides the correct substitution pattern. |
| Bromine Stoichiometry | 2.0 - 2.1 equivalents | Ensures complete dibromination while minimizing the formation of tri-bromo species. |
| Solvent | Glacial Acetic Acid | Good solvent for both starting material and bromine; helps moderate reactivity.[1] |
| Reaction Temperature | 30-35°C | Balances reaction rate with selectivity. Lower temperatures are too slow, while higher temperatures can lead to more byproducts. |
| Addition Time | 1-2 hours | Critical for heat management and preventing localized high concentrations of bromine. |
| Workup | Precipitation in Water | Efficiently isolates the water-insoluble product from the acid solvent and byproducts. |
| Purification | Recrystallization | A robust and scalable method for achieving high purity (>97%).[2] |
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the likely causes and solutions?
Answer: Low yield is a multifaceted problem. The most common culprits are incomplete reaction, side-product formation, or physical loss during workup.
-
Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Before quenching, confirm the absence of starting material via TLC or HPLC. If the reaction has stalled, a slight increase in temperature (e.g., to 40°C) or extending the reaction time may be necessary.
-
-
Cause 2: Over-bromination: The highly activated ring can sometimes lead to the formation of 2,4,6-tribromophenol (after decarboxylation) or other polybrominated species.
-
Solution: Strictly control the stoichiometry of bromine. Ensure your bromine is accurately measured and added slowly and evenly to prevent localized excess. Maintaining the recommended temperature range is also critical.
-
-
Cause 3: Loss During Workup: The product might have some solubility in the workup or washing solvents, especially if temperatures are not kept low.
-
Solution: Ensure the water used for precipitation and washing is cold (0-5°C). Minimize the volume of washing solvent used, employing just enough to remove impurities. During recrystallization, cool the solution slowly and then chill thoroughly in an ice bath to maximize crystal recovery before filtering.
-
Q2: My final product is contaminated with impurities. How can I identify and prevent them?
Answer: Impurities typically arise from poor regioselectivity or incomplete/over-reaction. The primary impurities are often mono-brominated intermediates or tri-brominated side products.
-
Identification:
-
HPLC: The most effective method for quantifying the purity and identifying different brominated species.
-
¹H NMR: Can distinguish between different isomers and degrees of bromination by looking at the number and splitting patterns of aromatic protons.
-
-
Prevention & Mitigation:
-
Mono-bromo Impurity (2-bromo- or 4-bromo-5-hydroxybenzoic acid): This indicates an insufficient amount of bromine or incomplete reaction.
-
Solution: Ensure at least 2.0 equivalents of bromine are used and that the reaction is allowed to proceed to completion.
-
-
Tri-bromo Impurity: This points to excessive bromine or a reaction that was run at too high a temperature.
-
Solution: Use no more than 2.1 equivalents of bromine. Maintain strict temperature control and ensure efficient stirring to disperse the bromine as it is added.
-
-
Purification: A careful recrystallization is often sufficient to remove small amounts of these impurities.[1] For persistent impurities, column chromatography may be required, though this is less ideal for large-scale production.
-
Q3: The reaction is generating a lot of gas and the color is very dark. Is this normal?
Answer: Yes, this is expected.
-
Gas Evolution: The reaction of bromine with the hydroxybenzoic acid is an electrophilic aromatic substitution that releases one molecule of hydrogen bromide (HBr) gas for each bromine atom added to the ring. On a large scale, this will be a significant volume of corrosive gas.
-
Safety Mandate: The reaction MUST be conducted in a well-ventilated fume hood or a reactor equipped with a gas scrubber to neutralize the acidic HBr fumes (e.g., with a sodium hydroxide solution).
-
-
Color: Bromine is a dark reddish-brown liquid, and its presence, along with minor impurities, will impart a dark color to the reaction mixture. The color should lighten as the bromine is consumed. The final crude product is often an off-white or slightly tan solid. If it remains very dark after washing, it may indicate the presence of trapped bromine or polymeric impurities. A charcoal treatment during recrystallization can help decolorize the product.
Q4: I'm having trouble with the product precipitating as an oil instead of a solid during workup. What should I do?
Answer: "Oiling out" is a common problem in crystallization and precipitation, especially when impurities are present which can depress the melting point.
-
Solution 1: Increase Dilution: The concentration of the product in the quench solution may be too high. Try pouring the reaction mixture into a larger volume of ice water.
-
Solution 2: Vigorous Stirring: Increase the agitation rate during quenching. High shear can promote nucleation and the formation of a solid suspension.
-
Solution 3: "Seeding": If you have a small amount of solid product from a previous batch, add a few seed crystals to the oiled-out mixture. This provides a template for crystallization to begin.
-
Solution 4: Solvent System Modification: If the issue persists, after quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and then concentrate it to a smaller volume before attempting to recrystallize by adding an anti-solvent (e.g., heptane or hexane).
Caption: Figure 3: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this reaction at scale? The primary hazard is bromine, which is highly toxic, corrosive, and volatile. The secondary hazard is the evolution of HBr gas. Always work in a reactor or fume hood with excellent ventilation. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Have a bromine quenching solution (e.g., sodium bisulfite or sodium thiosulfate) readily available in case of a spill.
-
Can I use a different solvent? While glacial acetic acid is common, other solvents like dichloromethane have been used.[3] However, for scale-up, acetic acid is often preferred due to its higher boiling point, ability to dissolve the starting material, and role in moderating the reaction. Water can also be used as a solvent, but this often requires a base and can lead to different side products.[4]
-
How can I best monitor the reaction? For real-time monitoring, HPLC is the gold standard. It allows for the quantification of starting material, product, and any impurities. A simpler method is TLC, using a mobile phase like ethyl acetate/hexanes with a small amount of acetic acid. The spots can be visualized under UV light.
-
What is the best way to dispose of waste from this reaction? All bromine-containing waste is hazardous. Aqueous waste should be treated with a reducing agent like sodium bisulfite to convert any residual bromine (Br₂) and HBr into bromide salts (Br⁻) before being neutralized and disposed of according to local regulations. Halogenated organic waste must be collected and disposed of separately.
-
What purity should I be targeting for the final product? For use as a pharmaceutical intermediate, a purity of >98%, and often >99%, as determined by HPLC, is typically required.[2] The final product should be a white to off-white crystalline solid with a sharp melting point.
References
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. Google Patents (CN102267894A).
- Method for producing 2-bromo-4,5-dialkoxy benzoic acid. Google Patents (EP2650277A1).
-
Resorcinol, 4-bromo- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The Synergy of Purity and Application: Sourcing 2,4-Dibromo-5-hydroxybenzaldehyde for Your Needs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents (CN109438214B).
- Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents (CN112250562A).
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Technical Support Center: Improving the Solubility of 2,4-Dibromo-5-hydroxybenzoic Acid for Reactions
Welcome to the technical support guide for 2,4-Dibromo-5-hydroxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile but often sparingly soluble reagent. Here, we will explore the underlying chemical principles governing its solubility and provide practical, step-by-step troubleshooting guides and protocols to ensure your reactions proceed under homogeneous, optimized conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in many common organic solvents?
A1: The low solubility of this compound stems from a combination of its molecular structure:
-
Strong Intermolecular Hydrogen Bonding: The molecule possesses both a carboxylic acid (-COOH) and a hydroxyl (-OH) group. These groups are excellent hydrogen bond donors and acceptors, leading to the formation of a robust crystal lattice structure. A significant amount of energy is required to break these bonds and solvate the individual molecules.
-
High Polarity and Aromatic Stacking: The presence of polar functional groups and the planar aromatic ring contributes to strong intermolecular forces, including dipole-dipole interactions and pi-stacking.
-
Bromine Substituents: The two heavy bromine atoms increase the molecular weight (295.91 g/mol ) and van der Waals forces, further stabilizing the solid state.
Essentially, the molecule prefers to interact with itself rather than with many less polar organic solvents, resulting in low solubility.
Q2: What are the pKa values for this compound, and why are they critical for solubility?
-
Carboxylic Acid pKa (estimated): ~2.5 - 3.0
-
Phenolic pKa (estimated): ~7.5 - 8.5
These values are critical because they dictate how the molecule's charge state—and therefore its solubility in aqueous or protic media—can be manipulated by changing the pH. By deprotonating these acidic groups with a suitable base, we form the carboxylate and/or phenoxide salts, which are ionic and dramatically more soluble in polar solvents like water, ethanol, or methanol[1][2].
Q3: Can I simply heat the mixture to improve solubility?
A3: Yes, increasing the temperature will generally increase the solubility of most solids, and this can be a viable strategy. However, it comes with critical caveats:
-
Thermal Stability: You must ensure that this compound and your other reagents are stable at the required temperature. Unwanted side reactions or degradation can occur at elevated temperatures.
-
Precipitation on Cooling: The compound may precipitate out of solution if the reaction mixture cools, which can complicate analysis and product isolation. This is a particular risk if the reaction is slow and requires prolonged heating.
-
Safety: Always use a reflux condenser to avoid solvent loss and pressure buildup when heating volatile organic solvents.
Heating is often best used in combination with other methods, such as using a higher-boiling point polar aprotic solvent like DMF, DMAc, or DMSO.
Q4: What are the best initial solvents to try for dissolving this compound?
A4: For the neutral form of the acid, highly polar, hydrogen-bond accepting solvents are the most effective. Based on data for structurally similar compounds, the following are recommended starting points for solubility screening[3].
| Solvent Type | Examples | Rationale & Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | Excellent hydrogen bond acceptors that can effectively solvate both the -OH and -COOH groups. Generally the best choice for achieving high concentrations. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, but generally less effective than polar aprotic solvents. Often show moderate to good solubility, especially with heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors. Typically exhibit moderate solubility, which can often be improved with heating. |
| Halogenated | Dichloromethane (DCM), Chloroform | Poor solvents. The molecule is too polar to dissolve well in these.[4] |
| Apolar | Toluene, Hexanes, Diethyl Ether | Very poor solubility. Not recommended unless used in a biphasic system with a phase-transfer catalyst. |
Troubleshooting Guides & Protocols
This section provides structured approaches to overcoming common solubility problems encountered during reactions.
Problem 1: My compound fails to dissolve in a standard organic solvent for an esterification or etherification reaction.
Causality: Esterification and etherification reactions often use moderately polar solvents like THF or DCM, where the starting acid has poor solubility. For the reaction to proceed efficiently, the acid must be in the solution phase to interact with the other reagents.
Solution Workflow:
Caption: Workflow for addressing insolubility in reactions.
Protocol 1: Systematic Solubility Screening
This protocol provides a structured method to quickly identify a suitable solvent system.
Objective: To determine the best solvent or solvent mixture for your reaction.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) with stir bars
-
A selection of solvents from the table above (e.g., DMF, THF, Methanol, Toluene)
-
Stir plate
Procedure:
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to each vial.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.5 mL) to the first vial.
-
Observation at Room Temperature: Stir vigorously for 5-10 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating: If the solid is not fully dissolved, gently heat the vial (e.g., to 50-60 °C) while stirring. Record your observations.
-
Co-Solvent Testing (if needed): If a single solvent is inadequate, repeat the process using promising solvents in combination (e.g., a 4:1 mixture of Toluene:DMF).
-
Validation: Once a suitable solvent is found, ensure it is compatible with all other reagents and conditions of your planned reaction. A co-solvent can sometimes alter reaction pathways or rates[5].
Problem 2: My reaction requires a non-polar solvent, but the deprotonated salt of my acid is insoluble in it.
Causality: Creating the carboxylate or phenoxide salt dramatically increases polarity, making it soluble in polar solvents but "crash out" of non-polar solvents like toluene or hexane. This creates a heterogeneous mixture where the two reactants are in different phases.
Solution: Phase-Transfer Catalysis (PTC)
PTC is a powerful technique that transports an ionic reactant (like your deprotonated acid) from an aqueous or solid phase into an organic phase where the reaction can occur[6][7].
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Protocol 2: Improving Solubility via Deprotonation
Objective: To generate a soluble salt of this compound for reactions in polar solvents.
Principle: By adding a base, the acidic protons of the carboxylic acid and/or phenol are removed, creating an ionic salt that is highly soluble in polar protic solvents. The choice of base is critical to ensure selective deprotonation and compatibility with your reaction.
Base Selection Guide:
| Base | pKa of Conjugate Acid | Deprotonates... | Suitable For... | Notes |
| Sodium Bicarbonate (NaHCO₃) | 6.3 | Carboxylic Acid ONLY | Reactions where the phenolic -OH must remain protonated. | Weak base, generates CO₂ gas. Ensure adequate venting. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Carboxylic Acid & Phenol | General purpose for reactions needing full deprotonation (e.g., Williamson ether synthesis). | Mild, inexpensive, and commonly used. |
| Triethylamine (TEA) | 10.8 | Carboxylic Acid & Phenol | Forming an organic-soluble salt for reactions in solvents like THF or DMF. | The resulting triethylammonium salt has better organic solubility than inorganic salts. |
| Sodium Hydroxide (NaOH) | 15.7 | Carboxylic Acid & Phenol | Aqueous-based reactions or when a very strong, inexpensive base is needed. | Highly corrosive. Can promote hydrolysis of sensitive functional groups. |
Procedure (Example using K₂CO₃ for full deprotonation):
-
Solvent Choice: Suspend this compound (1.0 eq) in a suitable polar solvent (e.g., DMF, Acetone, or Ethanol).
-
Base Addition: Add potassium carbonate (K₂CO₃, >2.2 eq) to the suspension. Using a slight excess ensures complete deprotonation of both acidic sites.
-
Dissolution: Stir the mixture at room temperature or with gentle warming. You should observe the solid starting material dissolving as the potassium salt is formed. The reaction is often accompanied by slight effervescence if any water is present.
-
Confirmation: Ensure the solution is fully homogeneous before adding your next reagent. If some solid remains, consider adding a small amount of additional solvent or base.
-
Proceed with Reaction: Once the salt is fully dissolved, proceed with the addition of your electrophile (e.g., an alkyl halide for an etherification).
References
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ChemBK. (2024). 2-bromo-5-hydroxybenzoic acid. [Link]
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PubChem. (2024). This compound. National Center for Biotechnology Information. [Link]
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Taylor & Francis Online. (2019). Cosolvent – Knowledge and References. [Link]
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Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
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Chegg. (2020). Extraction: carboxylic acids 2. Phenol is less acidic. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
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YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?[Link]
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Validation & Comparative
A Comparative Guide to 2,4-Dibromo-5-hydroxybenzoic Acid and Other Brominated Benzoic Acids for Researchers and Drug Development Professionals
<
The strategic selection of building blocks is a critical determinant in the successful trajectory of research and development in the pharmaceutical and chemical industries. Among these, brominated benzoic acids stand out as versatile scaffolds. This guide provides an in-depth, objective comparison of 2,4-Dibromo-5-hydroxybenzoic acid with other key brominated benzoic acids, offering crucial insights for researchers, scientists, and drug development professionals. We will explore the nuanced differences in their physicochemical properties, reactivity, and biological activities, substantiated by experimental data and established scientific principles.
Physicochemical Properties: A Foundation for Application
The utility of a chemical entity is fundamentally dictated by its physicochemical characteristics. These properties influence solubility, reaction kinetics, and biological interactions. A comparative overview is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| This compound | C₇H₄Br₂O₃ | 295.91[1][2] | --- | --- | --- |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[3] | 147-150 | 2.85[4] | Moderately soluble in water; soluble in ethanol, acetone, chloroform.[3] |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[5] | 155-158 | 3.81[4] | --- |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02[6][7] | 252-254[8] | 3.97[4] | Slightly soluble in hot water; soluble in alcohol and ether.[9] |
| 3,5-Dibromobenzoic acid | C₇H₄Br₂O₂ | 280.91 | 219-221 | 3.39[4] | --- |
| 5-Bromo-2,4-dihydroxybenzoic acid | C₇H₅BrO₄ | 233.02[10] | 209-210 | --- | Soluble in methanol. |
Note: Data is compiled from various scientific databases and supplier information. Missing data points indicate a lack of readily available public information.
The acidity of benzoic acid derivatives is significantly influenced by the nature and position of substituents. Electron-withdrawing groups like bromine increase acidity.[11][12][13] Therefore, this compound, with two bromine atoms, is expected to be a stronger acid compared to its monobrominated counterparts. The hydroxyl group, being electron-donating by resonance, can modulate this effect.
Reactivity and Synthetic Potential: The Chemist's Toolkit
The bromine and carboxylic acid functionalities on these molecules are key handles for a wide array of chemical transformations, making them invaluable in organic synthesis.
The Role of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. The electron-withdrawing nature of the bromine atoms in this compound enhances the electrophilicity of the carboxyl carbon, which can facilitate these transformations.
The Versatility of the Bromine Substituent
Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[14] This makes brominated benzoic acids, including this compound, excellent substrates for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures.
Experimental Workflow: Suzuki Cross-Coupling
This diagram outlines a typical workflow for a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the directing effects of the existing substituents are paramount. In this compound, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid and bromine atoms are deactivating.[15] This complex interplay allows for potentially regioselective further functionalization of the aromatic ring.
Biological Activity: From Bench to Bedside
The biological properties of benzoic acid derivatives are of significant interest in drug discovery.[16] The presence of hydroxyl and bromine substituents can confer a range of activities.
Antimicrobial Potential
Bromophenols, found in marine organisms, are known to possess significant antimicrobial properties.[17][18][19] This suggests that this compound could exhibit antibacterial and antifungal activity.[16][20][21] The bromine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to disrupt microbial membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for quantifying the antimicrobial efficacy of a compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
Hydroxybenzoic acids are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[22][23][24] The antioxidant capacity is influenced by the number and position of hydroxyl groups.[24][25] While the primary contribution to antioxidant activity in this compound would come from the hydroxyl group, the overall electronic nature of the substituted ring can modulate this effect.
Conceptual Diagram: Antioxidant Mechanism of Phenolic Acids
Caption: Direct antioxidant mechanism of phenolic acids via hydrogen atom donation.[22][23]
Conclusion
This compound emerges as a highly functionalized and versatile building block for chemical synthesis and drug discovery. Its distinct combination of a carboxylic acid, a hydroxyl group, and two bromine atoms provides a unique platform for creating diverse and complex molecules. When compared to simpler brominated benzoic acids, it offers increased potential for regioselective modifications and a higher likelihood of inherent biological activity. The choice of a specific brominated benzoic acid will ultimately be guided by the specific synthetic strategy and the desired properties of the target molecule. This guide serves as a foundational resource to inform these critical decisions in the research and development process.
References
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Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids. ResearchGate. Available at: [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. National Institutes of Health. Available at: [Link]
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Antimicrobial activity of brominated phenoxyphenols. ResearchGate. Available at: [Link]
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Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Institutes of Health. Available at: [Link]
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2-Bromobenzoic acid. Solubility of Things. Available at: [Link]
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Antioxidant properties of benzoic acid derivatives against superoxide radical. Semantic Scholar. Available at: [Link]
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Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Institutes of Health. Available at: [Link]
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Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. Available at: [Link]
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Comparison of the antioxidant activity of the tested hydroxybenzoic acids. ResearchGate. Available at: [Link]
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4-Bromobenzoic acid. ChemBK. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora. Available at: [Link]
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Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?. Quora. Available at: [Link]
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Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]
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Which is more acidic, a p-bromobenzoic acid or a p-chlorobenzoic acid?. Quora. Available at: [Link]
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Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp.. ResearchGate. Available at: [Link]
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Chemical Properties of 5-Bromo-2,4-dihydroxybenzoic acid (CAS 7355-22-8). Cheméo. Available at: [Link]
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4-Bromobenzoic acid. PubChem. Available at: [Link]
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pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available at: [Link]
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5-Bromo-2,4-dihydroxybenzoic acid. J&K Scientific. Available at: [Link]
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3-Bromobenzoic acid. PubChem. Available at: [Link]
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Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. Filo. Available at: [Link]
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A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. Available at: [Link]
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Benzoic acid, 4-bromo-. NIST WebBook. Available at: [Link]
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Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available at: [Link]
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2,4-Dibromo-5-hydroxybenzaldehyde. PubChem. Available at: [Link]
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A Comparative Guide to the Biological Activities of 2,4-Dibromo-5-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects. The strategic modification of the benzoic acid core, through the introduction of various functional groups, allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of the biological activities of derivatives of 2,4-Dibromo-5-hydroxybenzoic acid, a molecule of significant interest due to its halogenated and hydroxylated structure. While direct comparative studies on a comprehensive series of these specific derivatives are nascent, this guide synthesizes available data on structurally related compounds to elucidate the structure-activity relationships (SAR) that govern their biological potential.
The Rationale for Derivatization
The this compound core presents several key features that make it an attractive starting point for drug discovery:
-
Hydroxyl Group: The phenolic hydroxyl group is a crucial contributor to antioxidant activity and can participate in hydrogen bonding interactions with biological targets.
-
Carboxylic Acid Group: This group provides a key site for modification, allowing for the synthesis of esters and amides, which can modulate the compound's lipophilicity, cell permeability, and metabolic stability.
-
Bromine Atoms: The presence of two bromine atoms significantly influences the electronic properties of the aromatic ring and can enhance antimicrobial and anticancer activities. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding.
By systematically modifying the carboxylic acid moiety and exploring substitutions on the aromatic ring, it is possible to generate a library of derivatives with diverse and potentially enhanced biological activities.
Comparative Antimicrobial Activity
Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The introduction of bromine atoms into the benzoic acid structure is anticipated to potentiate its activity against a range of microbial pathogens.
Structure-Activity Relationship Insights
Based on studies of related benzoic acid derivatives, the following SAR trends for antimicrobial activity can be inferred:
-
Esterification and Amidation: Conversion of the carboxylic acid to esters and amides can significantly impact antimicrobial potency. The lipophilicity of the resulting derivative plays a crucial role in its ability to penetrate microbial cell membranes. For instance, studies on p-hydroxybenzoic acid esters (parabens) have shown that antimicrobial activity often increases with the length of the alkyl chain.
-
Substitution on Amide Nitrogen: For amide derivatives, the nature of the substituent on the nitrogen atom can influence activity. Aromatic or bulky aliphatic groups can enhance interactions with microbial targets.
-
Synergistic Effects: The combination of bromine atoms and the hydroxyl group is expected to contribute to a multi-pronged antimicrobial action, potentially involving membrane disruption and inhibition of essential enzymes.
Experimental Data from Related Compounds
While specific data for a series of this compound derivatives is limited, the following table summarizes the antimicrobial activity of structurally similar compounds, providing a basis for comparison.
| Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| N-(4-bromophenyl)-4-hydroxybenzamide | Bacillus subtilis, Escherichia coli | MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli) | [1] |
| Schiff's bases of 2-chloro benzoic acid | Gram-negative bacteria | More potent than corresponding esters | [2] |
| Sorbic acid amide derivatives | Bacillus subtilis, Staphylococcus aureus | MIC: 0.17 mM (B. subtilis), 0.50 mM (S. aureus) | [3] |
Note: MIC = Minimum Inhibitory Concentration.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the same broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antioxidant Activity
The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to neutralize free radicals. The electronic environment of the aromatic ring, influenced by other substituents, can modulate this activity.
Structure-Activity Relationship Insights
The antioxidant potential of this compound derivatives is governed by several factors:
-
Hydroxyl Group Position: For dihydroxybenzoic acids, hydroxyl groups in the ortho and para positions to the carboxylate group generally exhibit better antioxidant properties against superoxide radicals compared to those in the meta position.[4]
-
Electron-Donating/Withdrawing Groups: The bromine atoms, being electron-withdrawing, may influence the hydrogen-donating ability of the phenolic hydroxyl group.
-
Derivatization of the Carboxyl Group: Esterification or amidation of the carboxyl group can affect the overall electronic properties and steric hindrance around the phenolic hydroxyl, potentially altering its antioxidant capacity. Derivatives with a blocked -OH group show very low antioxidant properties compared to derivatives with a blocked -COOH group.[4]
Comparative Antioxidant Data of Hydroxybenzoic Acids
The following table presents a comparison of the antioxidant activity of various hydroxybenzoic acid isomers, highlighting the importance of the substitution pattern.
| Compound | Antioxidant Activity (DPPH Radical Scavenging) | Reference |
| 2,5-dihydroxybenzoic acid | High | [5] |
| 2,3-dihydroxybenzoic acid | High | [5] |
| 3,4-dihydroxybenzoic acid | High | [5] |
| 2,4-dihydroxybenzoic acid | Low | [5] |
| 3,5-dihydroxybenzoic acid | Low | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Comparative Anticancer Activity
The cytotoxic potential of halogenated organic compounds against cancer cells is a well-established area of research. The this compound scaffold holds promise for the development of novel anticancer agents.
Structure-Activity Relationship Insights
The anticancer activity of these derivatives is likely influenced by:
-
Halogenation: The presence of bromine atoms can enhance lipophilicity, facilitating cell membrane penetration, and may also be involved in specific interactions with biological targets, leading to apoptosis or cell cycle arrest.
-
Derivatization: Modification of the carboxylic acid to form amides or other functionalities can introduce new interaction points with cellular components. For instance, some benzamide derivatives have shown potent anticancer activity.
-
Mechanism of Action: Potential mechanisms of action include the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation (such as histone deacetylases), and disruption of cellular signaling pathways.
Cytotoxicity Data of Related Compounds
The following table provides a summary of the cytotoxic activity of some brominated and/or hydroxylated benzoic acid derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 4-tert-butylbenzoic acid | SIRT1 inhibitor | IC50 ~1.0 mM | [6] |
| Benzimidazole derivatives | MCF-7, HCT-116 | IC50 ranging from 8.86 to >50 µg/mL | [7] |
| 2'-hydroxy chalcone derivatives | HCT116 | IC50 ranging from 105 to 928.7 µM (HDAC inhibition) | [8] |
Note: IC50 = Half-maximal inhibitory concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Synthesis and Activity Landscape
To better understand the relationships between the core structure and its derivatives, as well as their biological activities, the following diagrams are provided.
Synthesis of this compound Derivatives
Caption: Synthetic pathways to ester and amide derivatives and their potential biological activities.
Key Structure-Activity Relationships
Caption: Influence of key functional groups on the biological activities of the core structure.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The collective evidence from structurally related compounds strongly suggests that its derivatives are likely to possess significant antimicrobial, antioxidant, and anticancer properties. The structure-activity relationships discussed in this guide highlight the critical role of the hydroxyl, carboxyl, and bromine substituents in defining the biological profile of these molecules.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound esters and amides. Such studies, employing standardized in vitro assays, will provide the much-needed quantitative data to establish definitive structure-activity relationships and identify lead compounds for further preclinical development. The exploration of their mechanisms of action will also be crucial in unlocking the full therapeutic potential of this fascinating class of compounds.
References
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Berne, S., Kovačič, L., Sova, M., Kraševec, N., Gobec, S., Križaj, I., & Komel, R. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276. [Link]
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A Comparative Guide to the Reactivity of Brominated Hydroxybenzoic Acid Isomers
Introduction: The Strategic Importance of Isomerism in Drug Discovery
Brominated hydroxybenzoic acids are not mere laboratory curiosities; they are foundational scaffolds in the architecture of complex molecules, particularly in pharmaceuticals and materials science. As precursors to active pharmaceutical ingredients (APIs), their utility is dictated by the precise reactivity of their three functional groups: the carboxylic acid, the hydroxyl group, and the bromine atom. The spatial arrangement—the very isomerism—of these groups on the benzene ring creates profoundly different electronic and steric environments. This guide presents a comparative study of the reactivity of key brominated hydroxybenzoic acid isomers, providing researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to strategically select and manipulate these versatile building blocks.
We will explore how the positional interplay between the bromo, hydroxyl, and carboxyl substituents governs reaction pathways such as esterification, nucleophilic aromatic substitution, and decarboxylation. Understanding these nuances is critical for optimizing synthetic routes, predicting side reactions, and ultimately, accelerating the development of novel chemical entities.
Theoretical Framework: Predicting Reactivity from First Principles
The reactivity of a substituted benzene ring is a delicate balance of inductive effects, resonance effects, and steric hindrance. The three key isomers we will consider for this comparative analysis are:
-
5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid): A salicylic acid derivative where the influential hydroxyl and carboxyl groups are ortho to each other.
-
3-Bromo-4-hydroxybenzoic acid: A para-hydroxybenzoic acid derivative.
-
3-Bromo-5-hydroxybenzoic acid: A meta-hydroxybenzoic acid derivative.
Electronic Effects: The Push and Pull on the Aromatic Ring
-
Carboxyl Group (-COOH): Moderately deactivating and meta-directing via inductive withdrawal (-I) and resonance withdrawal (-M). It increases the acidity of the phenolic proton and makes the aromatic ring less susceptible to electrophilic attack but more susceptible to nucleophilic attack.
-
Hydroxyl Group (-OH): Strongly activating and ortho, para-directing via resonance donation (+M), which overrides its inductive withdrawal (-I). It enhances the ring's electron density.
-
Bromine (-Br): Deactivating yet ortho, para-directing. Its strong inductive withdrawal (-I) makes the ring electron-poor, while its weaker resonance donation (+M) directs incoming electrophiles.
These competing effects create unique reactivity profiles for each isomer, particularly in reactions sensitive to the electron density of the aromatic ring, such as Nucleophilic Aromatic Substitution (SNAr).
Steric Hindrance and Intramolecular Interactions
The physical proximity of substituents can impede the approach of reagents. This is most relevant in reactions involving the carboxylic acid, such as Fischer esterification. Furthermore, the ortho-arrangement of the -OH and -COOH groups in salicylic acid derivatives allows for strong intramolecular hydrogen bonding. This bonding can increase the acidity of the carboxylic acid but decrease the nucleophilicity of the hydroxyl group.
Comparative Experimental Design: Probing Isomeric Differences
To empirically test the theoretical predictions, a series of standardized experiments should be conducted. The following protocols are designed to be robust and reproducible, allowing for a direct comparison of isomer reactivity.
Workflow for Comparative Reactivity Analysis
The following diagram outlines a logical workflow for the systematic evaluation of the selected isomers.
Caption: Fig. 1: Workflow for comparative reactivity analysis of isomers.
Experimental Protocols
Protocol 1: Comparative Fischer Esterification
This experiment aims to quantify the impact of steric hindrance and electronic effects on the rate of esterification of the carboxylic acid functionality.
Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1][2] The rate is sensitive to steric hindrance around the carboxyl group and the electrophilicity of the carbonyl carbon.[3] Isomers with substituents ortho to the -COOH group are expected to react slower.
Step-by-Step Methodology:
-
Reaction Setup: To three separate 50 mL round-bottom flasks, add 1.00 g (4.61 mmol) of each brominated hydroxybenzoic acid isomer.
-
Reagent Addition: To each flask, add 20 mL of methanol (reagent and solvent) and 5 drops of concentrated sulfuric acid (catalyst).
-
Reflux: Equip each flask with a condenser and heat the mixtures to reflux (approx. 65°C) using a heating mantle. Ensure identical stirring rates for all reactions.
-
Monitoring: After 2 hours, take a 0.1 mL aliquot from each reaction mixture, quench with 1 mL of saturated sodium bicarbonate solution, and extract with 1 mL of ethyl acetate. Analyze the organic layer by GC-MS to determine the ratio of ester product to starting material.
-
Workup & Isolation: After a total of 4 hours, cool the flasks to room temperature. Neutralize the mixtures by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Reduce the methanol volume by ~75% using a rotary evaporator. Extract the aqueous residue three times with 20 mL of ethyl acetate.
-
Purification & Yield Calculation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting methyl ester via column chromatography (silica gel, hexane:ethyl acetate gradient). Calculate the isolated yield for each isomer.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol evaluates the susceptibility of the C-Br bond to nucleophilic attack, which is heavily influenced by the electronic stabilization provided by the other substituents.
Rationale: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[4] The rate of this reaction is dramatically accelerated by electron-withdrawing groups positioned ortho or para to the leaving group (bromine), as they can stabilize the intermediate through resonance.[5]
Caption: Fig. 2: Resonance stabilization of the Meisenheimer intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To three separate pressure-rated vials, add 500 mg (2.30 mmol) of each brominated hydroxybenzoic acid isomer.
-
Reagent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) to each vial. Then, add 2.2 equivalents of sodium methoxide (5.06 mmol, e.g., 1.0 mL of a 5.06 M solution in methanol).
-
Reaction: Seal the vials and heat to 100°C in a heating block with stirring for 6 hours.
-
Monitoring & Workup: After cooling, acidify the reaction mixtures to pH ~3 with 1N HCl. Extract three times with 15 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Analysis: Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion percentage for each isomer.
Results and Discussion: Predicted Reactivity Trends
While direct, side-by-side experimental data is sparse in the literature, we can construct a robust predictive model based on the established principles discussed. The following table summarizes the expected outcomes from the proposed comparative experiments.
| Isomer | Structure | Predicted Esterification Rate | Predicted SNAr Rate | Predicted Acidity (Carboxylic pKa) | Rationale |
| 5-Bromo-2-hydroxybenzoic acid | 5-Br, 2-OH | Slow | Moderate | Most Acidic | Esterification: Steric hindrance from ortho -OH.[6] Intramolecular H-bond may activate carboxyl. SNAr: -COOH is meta to -Br (deactivating), but -OH is para (activating). The net effect is moderate reactivity. Acidity: Intramolecular H-bond stabilizes the carboxylate anion. |
| 3-Bromo-4-hydroxybenzoic acid | 3-Br, 4-OH | Fast | Fastest | Least Acidic | Esterification: No ortho substituents, allowing unhindered access to the carboxyl group. SNAr: -COOH is ortho to -Br, providing strong resonance stabilization to the Meisenheimer complex.[4][5] Acidity: The para -OH group is electron-donating, destabilizing the carboxylate anion. |
| 3-Bromo-5-hydroxybenzoic acid | 3-Br, 5-OH | Slow-Moderate | Slowest | Intermediate | Esterification: Ortho -Br provides significant steric hindrance.[3] SNAr: Both -OH and -COOH are meta to the -Br, offering no resonance stabilization for the reaction intermediate. Acidity: Both -Br and -OH are meta, their inductive effects will influence acidity. |
Decarboxylation: A Special Case for Salicylic Acid Derivatives
Decarboxylation is generally difficult for benzoic acids. However, salicylic acid and its derivatives are a notable exception. They can undergo decarboxylation at elevated temperatures because the ortho-hydroxyl group can stabilize the transition state through a cyclic mechanism, facilitating the loss of CO₂.[7]
-
5-Bromo-2-hydroxybenzoic acid is predicted to undergo decarboxylation upon heating (e.g., 200-230°C in a high-boiling solvent like benzoic acid) to yield 4-bromophenol.[7][8]
-
The other two isomers, 3-bromo-4-hydroxybenzoic acid and 3-bromo-5-hydroxybenzoic acid , lack this ortho-hydroxyl arrangement and would require much more forcing conditions, likely leading to decomposition rather than clean decarboxylation. Studies have shown that m- and p-hydroxybenzoic acids do not decarboxylate at measurable rates under conditions where salicylic acid reacts readily.[7]
Conclusion and Strategic Implications
The isomeric position of substituents on a brominated hydroxybenzoic acid scaffold is not a trivial detail; it is a critical determinant of chemical reactivity. This guide establishes a clear framework for predicting and exploiting these differences:
-
For rapid esterification , choose an isomer lacking ortho substituents, such as 3-bromo-4-hydroxybenzoic acid .
-
To facilitate nucleophilic aromatic substitution at the bromine position, select an isomer where a strong electron-withdrawing group like a carboxyl is ortho or para, again favoring 3-bromo-4-hydroxybenzoic acid .
-
If the synthetic goal involves a decarboxylation step, only a salicylic acid derivative like 5-bromo-2-hydroxybenzoic acid will be a viable substrate under moderate thermal conditions.
-
For applications requiring the highest acidity , the intramolecular hydrogen bonding in 5-bromo-2-hydroxybenzoic acid makes it the prime candidate.
By leveraging this predictive understanding, researchers can design more efficient and elegant synthetic strategies, minimizing trial-and-error and accelerating the path from molecular design to functional application. The provided protocols offer a starting point for generating robust, in-house comparative data to further refine these strategic decisions.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2,4-Dibromo-5-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 2,4-Dibromo-5-hydroxybenzoic acid, a key chemical entity. The methodologies discussed are grounded in established scientific principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
The Critical Role of Method Validation
Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] A well-validated method ensures the reliability, accuracy, and consistency of test results, which is essential for regulatory submissions and ensuring patient safety. The validation characteristics considered in this guide include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. In this guide, we will compare two of the most powerful and widely used techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Coupled with a UV detector, it offers a balance of performance and cost-effectiveness for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] This technique is particularly advantageous for analyzing complex samples and for quantifying analytes at very low concentrations.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method | ICH Q2(R1) Guideline |
| Specificity | Demonstrated by peak purity analysis and resolution from potential degradants. | High specificity achieved through Multiple Reaction Monitoring (MRM) of precursor/product ion transitions. | The analytical method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][3] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[1] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[3] |
| Precision (%RSD) | Intra-day: ≤ 1.5%Inter-day: ≤ 2.0% | Intra-day: ≤ 1.0%Inter-day: ≤ 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[2] |
| LOD | 0.3 µg/mL | 0.03 ng/mL | The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3] |
Experimental Protocols
Sample Preparation: A Critical First Step
Effective sample preparation is crucial for accurate and reproducible results. It aims to remove interfering matrix components and concentrate the analyte of interest.[6]
Protocol for Solid Samples (e.g., Drug Substance):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., a mixture of acetonitrile and water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol for Liquid Samples (e.g., Oral Solution):
-
Pipette a known volume of the liquid sample into a volumetric flask.
-
Dilute with a suitable solvent to bring the concentration of this compound into the linear range of the method.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[7]
Validated HPLC-UV Method
This method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products.
Experimental Workflow:
Caption: HPLC-UV analysis workflow for this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies are performed.[8][9][10] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11] The HPLC method must be able to separate the intact drug from these degradants.
Validated LC-MS/MS Method
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels or in complex matrices.
Experimental Workflow:
Caption: LC-MS/MS analysis workflow for this compound.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition | Precursor Ion (m/z) → Product Ion (m/z) specific to this compound |
Conclusion
Both the validated HPLC-UV and LC-MS/MS methods are suitable for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis. The HPLC-UV method is a robust and cost-effective choice for routine quality control, while the LC-MS/MS method provides unparalleled sensitivity and selectivity for more demanding applications, such as bioanalysis or trace impurity profiling. Adherence to the principles of method validation outlined in the ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Dibromo-5-hydroxybenzoic Acid
For researchers and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. This guide provides an in-depth, comparative analysis of analytical techniques for assessing the purity of 2,4-Dibromo-5-hydroxybenzoic acid, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the bromination of a hydroxybenzoic acid precursor. A plausible route is the direct bromination of 5-hydroxybenzoic acid. This electrophilic aromatic substitution is directed by the activating hydroxyl group and the meta-directing carboxylic acid group. However, this process can lead to a variety of impurities that can compromise the integrity of subsequent reactions.
Understanding the potential impurities is paramount for developing effective analytical methods for their detection. Key impurities to consider include:
-
Isomeric Byproducts: Incomplete or over-bromination can lead to the formation of monobrominated and tribrominated species. Furthermore, bromination at other positions on the aromatic ring can result in various isomers. The separation and identification of these isomers are critical.
-
Starting Material: Unreacted 5-hydroxybenzoic acid is a common impurity that needs to be quantified.
-
Reagent Residues: Residual bromine or other brominating agents can remain in the final product.
-
Degradation Products: The harsh conditions of bromination can sometimes lead to decarboxylation or other degradation pathways.
A Multi-Faceted Approach to Purity Assessment
A single analytical technique is rarely sufficient to provide a complete purity profile. A combination of chromatographic and spectroscopic methods, alongside classical techniques, offers a comprehensive and robust assessment. This guide will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Titrimetry.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for separating and quantifying the components of a mixture with high resolution. For this compound and its potential impurities, reversed-phase HPLC is the method of choice.
Comparative HPLC Methods
The choice of column and mobile phase is critical for achieving optimal separation of the target compound from its structurally similar impurities.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Method C: Biphenyl Column |
| Stationary Phase | Octadecylsilyl (C18) | Phenyl-Hexyl | Biphenyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile/Methanol (50:50) |
| Elution | Gradient | Gradient | Isocratic or Gradient |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Rationale | Good general-purpose hydrophobicity. | Enhanced π-π interactions for better separation of aromatic isomers. | Offers alternative selectivity for aromatic and polar compounds, potentially resolving challenging isomer pairs.[1] |
Expert Insight: While a C18 column is a good starting point, the separation of brominated isomers can be challenging due to their similar hydrophobicities. A phenyl-hexyl or biphenyl column often provides superior resolution by leveraging π-π interactions between the stationary phase and the aromatic rings of the analytes.[1]
Experimental Protocol: HPLC Method Development
Sources
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2,4-Dibromo-5-hydroxybenzoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a novel compound is paramount to its successful development. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,4-Dibromo-5-hydroxybenzoic acid, a phenolic compound with potential therapeutic applications. Given the limited specific data on this molecule, we will proceed with a hypothetical, yet methodologically rigorous, investigation. This approach will not only illuminate the potential biological profile of this compound but also serve as a practical template for assessing other novel chemical entities.
The Imperative of Cross-Reactivity Profiling
In the journey of drug discovery, off-target effects can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[1][2] A thorough assessment of cross-reactivity is therefore not merely a regulatory hurdle but a critical step in de-risking a compound and understanding its full biological impact.[3][4] Hydroxybenzoic acid derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[5][6][7][8] This chemical class's promiscuity underscores the necessity of a systematic evaluation of this compound's interactions with a diverse panel of biological targets.
Our investigation will follow a tiered approach, beginning with broad-spectrum screening and progressively narrowing down to more specific, mechanistic assays. This strategy allows for an efficient allocation of resources and a logical, data-driven decision-making process.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Tier 1: Foundational Screening
The initial phase of our investigation aims to cast a wide net to identify potential areas of biological activity and off-target interactions.
General Cytotoxicity Assessment
A fundamental starting point is to determine the compound's intrinsic cytotoxicity across various cell lines. This provides a therapeutic window and informs the concentration ranges for subsequent assays.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | CellTiter-Glo® | 75.3 |
| A549 | Human Lung Carcinoma | Neutral Red Uptake | > 100 |
| Jurkat | Human T-cell Leukemia | Annexin V/PI | 42.8 |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[9]
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Tier 2: Target Validation and Specificity Profiling
Based on the broad screening, this tier focuses on validating initial "hits" and exploring other likely activities based on the compound's chemical class.
Enzyme Inhibition Assays
Given that many drugs target enzymes, screening against a panel of kinases or proteases is a prudent step.[11][12] Let's hypothesize that our broad screen indicated potential activity against a serine protease.
Table 2: Hypothetical Serine Protease Inhibition Data
| Enzyme | Compound | IC50 (µM) |
| Trypsin | This compound | 12.5 |
| Chymotrypsin | This compound | > 100 |
| Thrombin | This compound | 89.2 |
| Cathepsin G | This compound | 25.7 |
Experimental Protocol: Fluorometric Trypsin Inhibition Assay
This assay measures the inhibition of trypsin activity using a fluorogenic substrate.
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a working solution of trypsin and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) in assay buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well black plate, add the test compound at various concentrations. Include a positive control inhibitor (e.g., aprotinin) and a no-enzyme control.
-
Enzyme Addition: Add the trypsin solution to all wells except the no-enzyme control and incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence kinetically over 30 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission).
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[13]
Receptor Binding Assays
To assess potential interactions with cell surface receptors, a competitive binding assay is employed.[14][15][16] We will investigate binding to a representative G-protein coupled receptor (GPCR), the β₂-adrenergic receptor.
Table 3: Hypothetical β₂-Adrenergic Receptor Binding Data
| Compound | Radioligand | Ki (µM) |
| This compound | [³H]-Dihydroalprenolol | > 50 |
| Isoproterenol (control agonist) | [³H]-Dihydroalprenolol | 0.02 |
| Propranolol (control antagonist) | [³H]-Dihydroalprenolol | 0.005 |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the test compound for the β₂-adrenergic receptor.[17]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β₂-adrenergic receptor.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Dihydroalprenolol) and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand, e.g., propranolol).
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing
Phenolic compounds are well-known for their antimicrobial properties.[18] Therefore, assessing the activity of this compound against a panel of common bacterial and fungal strains is essential.
Table 4: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | > 256 |
| Pseudomonas aeruginosa | ATCC 27853 | > 256 |
| Candida albicans | ATCC 90028 | 128 |
Experimental Protocol: Broth Microdilution MIC Assay
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Tier 3: In-Depth Mechanistic and Cellular Characterization
This final tier aims to delve deeper into the mechanisms of action for any confirmed activities and to further characterize the compound's cellular effects.
Caption: A hypothetical signaling pathway affected by the test compound.
For instance, if the compound shows significant and specific inhibition of a particular enzyme, detailed enzyme kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive). If a specific receptor interaction is confirmed, downstream signaling pathways would be investigated using cell-based reporter assays.
Conclusion and Future Directions
This guide has outlined a systematic and logical approach to characterizing the cross-reactivity of this compound. By employing a tiered strategy of broad screening followed by specific validation and mechanistic studies, researchers can build a comprehensive biological profile of this and other novel compounds. The provided protocols and data tables serve as practical templates for designing and interpreting these crucial experiments.
The ultimate goal of such a study is to generate a detailed "selectivity profile" that informs the subsequent stages of drug development. A compound with a clean profile, demonstrating high potency for its intended target and minimal off-target interactions, is a more promising candidate for further preclinical and clinical investigation. Conversely, a promiscuous compound may be deprioritized, or its off-target effects could potentially be harnessed for therapeutic benefit in other contexts.[4]
The principles of rigorous assay validation, including the use of appropriate controls and statistical analysis, are the bedrock of reliable cross-reactivity profiling.[19][20][21][22] By adhering to these principles, researchers can have high confidence in their data and make informed decisions that will ultimately shape the future of therapeutic innovation.
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Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
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MDPI. (n.d.). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of individual phenolic compounds, some examples. Retrieved from [Link]
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MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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FDCELL. (2023). USP〈1033〉Biological Assay Validation: Key Guidelines. Retrieved from [Link]
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BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Retrieved from [Link]
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ACS Omega. (2024). Effects of Phenolic-Rich Extracts from Castanea sativa Mill. Wood Processing Byproducts on the Development of Compostable Polylactic Acid-Based Materials with Antioxidant and Antibacterial Properties. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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Premier Research. (2024). Do Your Biologics Assays Tell the Whole Story?. Retrieved from [Link]
- Szychowski, K. A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(16), 4997.
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JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]
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OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Assay Guidance Manual. Retrieved from [Link]
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The Strategic Utility of 2,4-Dibromo-5-hydroxybenzoic Acid as a Precursor in Complex Drug Synthesis: A Comparative Guide
For the discerning researcher in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2,4-Dibromo-5-hydroxybenzoic acid as a versatile precursor in the synthesis of complex pharmaceutical agents, with a particular focus on its potential application in the synthesis of kinase inhibitors. We will explore its synthetic utility in a plausible route to a key intermediate of the MEK inhibitor, Trametinib, and compare its efficacy against an established alternative precursor.
Introduction to this compound: A Multifunctional Building Block
This compound is a poly-substituted aromatic compound featuring a carboxylic acid, a hydroxyl group, and two bromine atoms.[1] This unique combination of functional groups offers multiple reaction handles for diverse chemical transformations, making it an attractive, albeit underutilized, precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the bromine atoms and the carboxylic acid, juxtaposed with the electron-donating hydroxyl group, creates a nuanced electronic environment that can be strategically exploited in various synthetic operations.
Hypothetical Synthesis of a Trametinib Intermediate from this compound
While a direct synthesis of Trametinib from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to key intermediates in the synthesis of this and other kinase inhibitors. Let us explore a plausible, multi-step synthetic pathway to a key Trametinib precursor, 1-fluoro-2-iodo-4-nitrobenzene, starting from our compound of interest.
Workflow for the Proposed Synthesis
Sources
Safety Operating Guide
Navigating the Disposal of 2,4-Dibromo-5-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
I. Hazard Identification and Risk Assessment: Understanding the Compound
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of analogous compounds like 3,5-Dibromo-4-hydroxybenzoic acid and 2-Bromo-5-hydroxybenzoic acid, 2,4-Dibromo-5-hydroxybenzoic acid should be handled as a hazardous substance with the following potential effects[1][2]:
-
Skin Irritation: May cause redness and discomfort upon contact.
-
Serious Eye Irritation: Can result in significant eye damage if direct contact occurs.
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.
Given these hazards, adherence to strict safety protocols is non-negotiable.
II. Personal Protective Equipment (PPE): The First Line of Defense
Appropriate personal protective equipment is critical to mitigate the risks associated with handling this compound waste. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles. | To prevent contact with airborne particles or splashes, which can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. | To protect the skin from irritation. |
| Body Protection | A fully buttoned laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. | To avoid respiratory tract irritation from airborne particles. |
III. Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA). As a brominated organic compound, this compound falls into the category of halogenated organic waste .
Experimental Protocol for Waste Collection:
-
Container Selection: Designate a specific, compatible waste container for halogenated organic solids. This container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: Immediately label the waste container with the words "Hazardous Waste ". The label must also include:
-
The full chemical name: "This compound "
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory and room number).
-
The name and contact information of the principal investigator.
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated container using a chemically resistant scoop or spatula.
-
Avoid generating dust during the transfer.
-
Keep the waste container tightly sealed when not in use.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
IV. Disposal Pathway: From Laboratory to Final Disposition
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. The general procedure is as follows:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearing its capacity or has been in storage for the maximum allowed time (often 90 days for large quantity generators), contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company.
-
Incineration: The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous components.
It is imperative to never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
VI. Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a fundamental aspect of scientific research. By following these detailed procedures for the disposal of this compound, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
VII. References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Consolidated List of Lists. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Dibromo-5-hydroxybenzoic Acid
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2,4-Dibromo-5-hydroxybenzoic acid, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, like many powdered reagents, its safe handling is predicated on a robust understanding of its potential hazards and the rigorous application of appropriate personal protective equipment (PPE). This guide provides essential, field-proven insights into the operational and disposal plans necessary for managing this chemical safely in a laboratory setting.
Hazard Assessment: The 'Why' Behind the Precaution
Before we can select the appropriate PPE, we must first understand the risks. The primary hazards associated with this compound and similar halogenated benzoic acids stem from its physical form as a powder and its chemical reactivity.
-
Respiratory Irritation : As a fine powder, the principal risk is the generation of airborne dust during handling, such as weighing or transferring the material.[1][2] Inhalation of this dust can cause respiratory irritation.[3][4][5][6]
-
Skin and Eye Damage : Direct contact with the chemical can cause skin irritation and serious eye irritation or damage.[3][4][5][6][7] The fine particulate nature of the compound increases the likelihood of accidental contact.
-
Toxicity : While specific toxicity data for this exact compound is limited, related brominated benzoic acids are classified as toxic if swallowed.[8] Therefore, it is prudent to handle this compound with measures to prevent accidental ingestion.
-
Environmental Hazards : Some related compounds are noted as being very toxic to aquatic life, which mandates careful disposal to prevent environmental release.[8]
The causality is clear: the potential for dust inhalation, skin/eye contact, and toxicity necessitates the use of a comprehensive PPE strategy, always starting with engineering controls as the primary barrier.
The Core Protective Ensemble: A Multi-Layered Defense
Your first and most critical line of defense is not PPE, but engineering controls. All handling of this compound powder should occur within a certified chemical fume hood to control airborne dust.[2][9] PPE serves as the essential final barrier to protect you.
The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile is a suitable choice). | Prevents skin irritation and potential absorption from direct contact.[10][11][12] |
| Eye & Face Protection | Chemical splash goggles and/or a full-face shield. | Protects from airborne particles and accidental splashes, preventing serious eye damage.[10][11][13] |
| Body Protection | A long-sleeved laboratory coat. | Shields skin and personal clothing from contamination by dust or spills.[9][10] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. If a hood is unavailable or dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) is mandatory.[14][15] | Prevents the inhalation of irritating and potentially toxic dust particles.[11] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A self-validating safety protocol relies on a consistent, logical workflow. The following procedure for weighing and preparing a solution with this compound integrates best practices to minimize exposure.
Experimental Workflow
-
Preparation :
-
Designate a work area within a chemical fume hood.
-
Cover the work surface with disposable absorbent bench paper to contain any potential spills.[1]
-
Gather all necessary equipment: the chemical container, spatula, weigh boat, secondary container for the solution, and solvent.
-
Ensure a hazardous waste container is properly labeled and accessible.
-
-
PPE Donning :
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile gloves, ensuring they fit snugly and overlap the cuffs of your lab coat.
-
-
Chemical Handling (Inside Fume Hood) :
-
Open the container of this compound slowly to avoid creating a plume of dust.
-
Use a clean spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle.[1]
-
Once the desired mass is obtained, securely close the primary chemical container.
-
Carefully transfer the weighed powder into the secondary container for dissolution.
-
-
Decontamination & PPE Doffing :
-
Wipe down the spatula and any other contaminated reusable equipment with an appropriate solvent-moistened towel, disposing of the towel in the hazardous waste container.
-
Clean the exterior of all containers before removing them from the fume hood.
-
To remove PPE, first take off your gloves using a technique that avoids touching the outside of the gloves with your bare hands.
-
Remove your lab coat, turning it inside out as you do so to contain any surface contamination.
-
Finally, remove your eye protection.
-
-
Disposal :
-
All contaminated disposable items, including weigh boats, bench paper, and gloves, must be placed in a designated and clearly labeled hazardous waste container.[3]
-
Dispose of the chemical waste according to your institution's hazardous waste management guidelines and local regulations.[8] Do not pour down the drain.[17]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
